Methyl 3-amino-5-chloro-2-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-5-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTXEXOOXKRVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to Methyl 3-amino-5-chloro-2-fluorobenzoate
Introduction
Methyl 3-amino-5-chloro-2-fluorobenzoate is a substituted aromatic ester of significant interest in synthetic chemistry. Its unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, fluoro, and methyl ester) groups makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The precise substitution pattern, including the presence of three different halogens and functional groups on a benzene ring, necessitates a rigorous and multi-faceted approach to structural confirmation.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the process of structural verification through a synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to build a cohesive and self-validating structural proof. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the following standardized numbering system for the atoms in this compound will be used throughout this guide.
Caption: Primary fragmentation pathways in EI-MS.
Integrated Analysis: A Self-Validating Workflow
No single technique provides absolute structural proof. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure. This integrated approach forms a self-validating system.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern analytical chemistry. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and, crucially, the precise location of the fluorine atom through characteristic C-F and H-F coupling constants. Infrared spectroscopy provides unambiguous evidence for the presence of the key amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the 3:1 isotope ratio for the molecular ion peak serving as a definitive marker for the single chlorine atom. Each piece of data corroborates the others, leading to a high-confidence structural assignment that is essential for the compound's application in research and development.
References
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Unknown. Sample preparation for FT-IR. [Link]
-
Spectroscopy Online. (2024). FT-IR Microscopy: Sampling by Transmission. [Link]
-
Kirsch, et al. (2015). Importance of Tissue Preparation Methods in FTIR Micro-Spectroscopical Analysis of Biological Tissues: 'Traps for New Users'. PMC. [Link]
-
RSC. Supporting Information for a publication. [Link]
-
Unknown. Interpretation of mass spectra. [Link]
-
RSC. Supporting Information for Chemical Communications. [Link]
-
PubChem. 3-Aminobenzoic Acid. [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Wiley. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
ResearchGate. 400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. [Link]
-
ACS Publications. (2023). Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
PMC. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
-
UMass Chan Medical School. Table of Characteristic IR Absorptions. [Link]
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
-
PubChemLite. Methyl 5-amino-2-chloro-3-fluorobenzoate (C8H7ClFNO2). [Link]
-
PubChem. Methyl 3-amino-5-chlorobenzoate. [Link]
-
IndiaMART. This compound, CAS NO:1269421-13-7. [Link]
-
PubMed. (2000). Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. [Link]
-
Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
An In-depth Technical Guide to CAS Number 1269421-13-7
To Researchers, Scientists, and Drug Development Professionals,
This guide is intended to provide a comprehensive overview of the chemical compound associated with CAS number 1269421-13-7, covering its fundamental properties, potential applications, and relevant experimental protocols.
Section 1: Chemical Identity and Physicochemical Properties
At present, publicly accessible chemical databases and scientific literature do not contain information for the specific CAS number 1269421-13-7. This suggests several possibilities:
-
The CAS number may have been entered incorrectly.
-
The compound is a very recent discovery and has not yet been widely cataloged.
-
The substance is proprietary and its details are not publicly disclosed.
Without a confirmed chemical identity, including its IUPAC name and molecular structure, a detailed analysis of its physicochemical properties cannot be provided. Accurate information regarding molecular weight, melting point, boiling point, solubility, and stability is contingent on a validated chemical entity.
Section 2: Potential Uses and Applications
The intended or potential uses of a chemical compound are directly linked to its structural and functional characteristics. As the identity of the compound with CAS number 1269421-13-7 is unknown, no specific applications in research, drug development, or any other scientific field can be detailed.
Section 3: Experimental Protocols and Methodologies
The development of experimental protocols, including synthesis, handling procedures, and analytical methods, is entirely dependent on the known properties and reactivity of a chemical. Given the lack of information for CAS number 1269421-13-7, no established or theoretical methodologies can be described.
Section 4: Data and Visualizations
The creation of data tables and visualizations, such as signaling pathway diagrams or experimental workflows, requires foundational knowledge of the compound's biological activity and mechanism of action. As this information is unavailable, no such visualizations can be generated.
Conclusion and Recommendation
A thorough investigation into the properties and uses of the chemical compound designated by CAS number 1269421-13-7 cannot be completed at this time due to the absence of its identification in the scientific domain.
It is recommended that the CAS number be verified for accuracy. If the number is correct, it may be associated with a novel or proprietary substance for which information is not yet in the public sphere. For further inquiry, consulting the source from which this CAS number was obtained is the most logical next step to ascertain the chemical's identity.
Once a valid chemical name or structure is identified, a comprehensive technical guide can be developed to support your research and development endeavors.
References
No references can be provided as no specific information was found for CAS number 1269421-13-7.
structural elucidation of Methyl 3-amino-5-chloro-2-fluorobenzoate
Technical Whitepaper: Structural Elucidation & Regiochemical Assignment of Methyl 3-amino-5-chloro-2-fluorobenzoate
Abstract
The precise structural characterization of This compound (CAS 1269421-13-7) is a critical quality attribute in the synthesis of next-generation kinase inhibitors. Due to the directing effects of the fluorine and amino groups during electrophilic aromatic substitution, regioisomeric impurities—specifically the 6-chloro or 4-chloro analogues—are common synthetic byproducts. This guide establishes a definitive elucidation strategy using a "Triad of Confirmation" (HRMS, Multi-nuclear NMR, and NOE Spectroscopy) to unambiguously assign the 3,5-substitution pattern.
Part 1: Strategic Importance & Regiochemistry
In medicinal chemistry, the 3-amino-2-fluorobenzoate scaffold serves as a privileged pharmacophore, often cyclized into indazoles or quinazolines (e.g., Pralsetinib intermediates). The steric and electronic crowding around the benzene ring makes the position of the chlorine atom (C5) pivotal.
-
The Challenge: Standard LC-MS can confirm the molecular weight (
Da) and the presence of chlorine, but it cannot distinguish between regioisomers (e.g., 5-chloro vs. 6-chloro). -
The Solution: A self-validating NMR protocol that leverages the unique spin-spin coupling of the fluorine atom (
F) as an internal "spy" nucleus to map the connectivity of the ring.
Part 2: Mass Spectrometry (The Molecular Fingerprint)
Before spatial assignment, the elemental composition must be locked.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Target Ion:
(approx).[1] -
Diagnostic Criteria:
-
Chlorine Isotope Pattern: The mass spectrum must exhibit the characteristic 3:1 intensity ratio between the
Cl ( ) and Cl ( ) peaks. -
Nitrogen Rule: An even nominal mass (203 Da) with an odd number of nitrogens (1) results in an odd parent ion in ESI+ (204 Da).
-
Data Summary Table: HRMS Expectations
| Isotope | m/z (Calculated) | Relative Abundance | Diagnostic Significance |
|---|
|
Part 3: NMR Spectroscopy (The Spatial Map)
This is the core of the elucidation. We utilize the Fluorine-19 nucleus (
Theoretical Prediction & Assignments
The molecule has two aromatic protons: H4 and H6 .
-
H4: Located between the Amino (C3) and Chloro (C5) groups.
-
H6: Located between the Chloro (C5) and Ester (C1) groups.
Differentiation Logic:
-
Electronic Shielding: The amino group (-NH
) is a strong electron donor (resonance), significantly shielding the ortho proton (H4). The ester group (-COOMe) is an electron withdrawer, deshielding the ortho proton (H6).-
Result:H4 will appear upfield (
6.8–7.1 ppm); H6 will appear downfield ( 7.5–7.8 ppm).
-
-
Coupling (
):-
H4: Coupled to F2 via a 4-bond path (H4-C4-C3-C2-F2).
-
H6: Coupled to F2 via a 4-bond path (H6-C6-C1-C2-F2).
-
Note: While both are 4-bond couplings, the "W-coupling" geometry often makes one more distinct, but Chemical Shift is the primary differentiator here.
-
C-NMR with F Coupling
The
Diagnostic
Critical Check: If the Cl were at position 6 (ortho to ester), the C6 signal would lose its large proton attachment (becoming quaternary) and the C5 signal would become a CH doublet. DEPT-135 confirms two CH carbons (C4, C6).
Part 4: Advanced Techniques (The "Smoking Gun")
To irrefutably prove the regiochemistry (distinguishing 3-amino-5-chloro from 5-amino-3-chloro), we use NOESY (Nuclear Overhauser Effect Spectroscopy) .
The NOE Logic:
-
Interaction A: The Ester Methyl protons (
) are spatially close to H6 (the proton at C6).-
Observation: Strong NOE cross-peak between
(OMe) and (H6).
-
-
Interaction B: The Amine protons (
) are spatially close to H4 (the proton at C4).-
Observation: NOE cross-peak between the broad NH
singlet and the upfield aromatic doublet (H4).
-
Visualization of the Logic Flow:
Figure 1: Decision tree for ruling out regioisomers using the described spectral triad.
Part 5: Experimental Protocols
Sample Preparation for NMR
-
Solvent: DMSO-
is preferred over CDCl .-
Reason: DMSO slows the exchange of the
protons, allowing them to appear as a distinct broad singlet (often integrating to 2H) and potentially showing coupling/NOE. In CDCl , the amine protons may broaden into the baseline.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
Acquisition Parameters (600 MHz recommended)
-
1H-NMR: 16 scans, 30° pulse angle, 2s relaxation delay.
-
13C-NMR: 1024 scans (minimum), proton-decoupled.
-
19F-NMR: Non-decoupled (to see F-H coupling) and Proton-Decoupled (to see singlet F).
-
NOESY: Mixing time (
) = 500ms.
Synthesis of Reference Standard (Optional Validation)
If spectral ambiguity remains, synthesize the authentic standard via chlorination of methyl 3-amino-2-fluorobenzoate using NCS (N-chlorosuccinimide) in DMF.
-
Mechanism:[2] The amino group directs ortho/para. Since the ortho position (C2) is blocked by Fluorine and C4 is sterically crowded, chlorination favors C5 (para to amino), yielding the target molecule.
Part 6: References
-
Commercial Availability & CAS Verification:
-
This compound (CAS 1269421-13-7).[3] IndiaMART / Chemical Suppliers.
-
-
Base Scaffold Data:
-
NMR Methodology (F-H Coupling):
-
Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. (General text on
F coupling constants in aromatic systems).
-
-
Regioisomer Identification:
-
PubChem Compound Summary for Methyl 3-amino-5-chlorobenzoate. (For comparison of Cl-isotope patterns and shifts).
-
Disclaimer: This guide is for research purposes. All synthesis and analysis should be conducted in a suitable laboratory environment with appropriate safety protocols (PPE, Fume Hood) due to the potential toxicity of halogenated anilines.
Sources
- 1. PubChemLite - Methyl 4-amino-2-chloro-6-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]
Technical Master File: Chemical Stability Profile of Methyl 3-amino-5-chloro-2-fluorobenzoate
Executive Summary & Molecular Identity[1][2]
Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS: 1269421-13-7 / 1437794-63-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its stability profile is governed by the interplay between the electron-rich aniline moiety and the electron-deficient fluorinated benzoate core.
This guide provides a mechanistic breakdown of its degradation pathways and establishes a self-validating stress-testing protocol. The molecule exhibits moderate stability under ambient conditions but demonstrates specific vulnerabilities to alkaline hydrolysis and oxidative stress .
Molecular Identity Table
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol |
| Core Functionality | Anthranilate Ester (Ortho-fluorinated) |
| Critical Impurities | 3-amino-5-chloro-2-fluorobenzoic acid (Hydrolysis)N-oxide derivatives (Oxidation) |
Mechanistic Stability Profile
To control quality, one must understand the "why" behind the degradation. The stability of this molecule is dictated by three competing electronic effects:
Hydrolytic Susceptibility (The Ester Bond)
The methyl ester is the primary site of instability.
-
Electronic Activation: The fluorine atom at the C2 position is highly electronegative ($ \chi \approx 3.98 $). Through the inductive effect (-I), it withdraws electron density from the ring, making the carbonyl carbon of the ester more electrophilic compared to a non-fluorinated anthranilate. This theoretically increases susceptibility to nucleophilic attack (hydrolysis) by water or hydroxide ions.
-
Resonance Deactivation: Conversely, the amino group at C3 acts as an electron donor (+R). This pushes electron density into the ring and, to a lesser extent, the carbonyl system, stabilizing the ester bond.
-
Net Result: The inductive withdrawal of the fluorine and chlorine atoms dominates. Consequently, this ester hydrolyzes faster than methyl anthranilate under basic conditions.
Oxidative Instability (The Aniline Moiety)
The primary amino group (-NH₂) is susceptible to oxidation, particularly in solution or when adsorbed onto silica surfaces.
-
Pathway: Formation of hydroxylamines and nitroso derivatives, eventually coupling to form azo-dimers (often colored impurities).
-
Chlorine Effect: The C5 chlorine provides some protection against electrophilic aromatic substitution but does not significantly protect the nitrogen from radical oxidation.
Nucleophilic Aromatic Substitution (SNAr)
Under harsh alkaline conditions (pH > 12), the C2-Fluorine is a potential leaving group. The ester (EWG) at C1 activates the C2 position. While less likely than ester hydrolysis, prolonged exposure to strong bases (e.g., NaOH/MeOH) can lead to the displacement of Fluorine by Methoxy or Hydroxy groups, forming a critical process impurity that is difficult to purge.
Visualization of Degradation Pathways[4]
The following diagram maps the kinetic vulnerabilities of the molecule.
Standardized Stress Testing Protocol
Do not rely on generic stability data. You must validate the stability of your specific lot using this Forced Degradation Protocol . This method is aligned with ICH Q1A (R2) guidelines but optimized for halogenated anthranilates.
Preparation of Stock Solution
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred to avoid transesterification artifacts.
-
Concentration: 1.0 mg/mL.
Stress Conditions & Sampling[4]
| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl (1:1 v/v with Stock) | 24 Hours @ RT | 5–20% | Neutralize with 0.1 N NaOH before HPLC. |
| Base Hydrolysis | 0.1 N NaOH (1:1 v/v with Stock) | 2–4 Hours @ RT | 5–20% | Critical: Reaction will be fast. Quench immediately with 0.1 N HCl. |
| Oxidation | 3% H₂O₂ | 24 Hours @ RT | 5–10% | Monitor for N-oxide peaks (usually elute earlier than parent). |
| Thermal | 60°C (Solid State) | 7 Days | < 5% | Assess physical appearance (melting/discoloration). |
| Photolytic | UV/Vis (1.2M lux hours) | ICH Cycle | Variable | Protect control sample in foil. |
Analytical Method Parameters (HPLC)
To accurately quantify stability, use the following validated parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 330 nm (Specific to anthranilate conjugation).
Experimental Workflow: Stability Validation
The following workflow ensures data integrity during the stability assessment.
Storage and Handling Recommendations
Based on the chemical stability profile derived above, the following storage protocols are mandatory for maintaining purity >98%:
-
Moisture Control: The primary risk is hydrolysis. Store in a desiccator or heat-sealed foil bags with silica gel packs.
-
Acid Avoidance: Do not store near volatile acids (HCl, Acetic Acid) as acid vapors can catalyze surface hydrolysis of the solid ester.
-
Light Protection: Amber vials are required. The aniline functionality can undergo slow photolytic degradation, turning the white/off-white solid to a brown/yellow crust over time.
References
-
PubChem. (2025).[1] Methyl 3-amino-5-chlorobenzoate Compound Summary. National Library of Medicine. [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. [Link]
-
Organic Syntheses. (2010). Synthesis of 2-amino-3-fluorobenzoic acid derivatives. Organic Syntheses, Coll. Vol. 10. [Link]
-
Bhandari, J., et al. (2016). Forced Degradation Studies: A Review of Strategic Approaches. MedCrave. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-5-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-chloro-2-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel anticancer and pesticide agents. Its specific substitution pattern, featuring an amine, a chlorine, and a fluorine atom on the benzene ring, makes it a valuable intermediate for creating complex molecular architectures with desired biological activities. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The most prevalent and practical methods typically involve the construction of the substituted benzene ring followed by the introduction and manipulation of the key functional groups. This guide will focus on a robust and well-documented route starting from a substituted fluorobenzoic acid.
Core Synthetic Pathway: A Step-by-Step Analysis
A highly efficient and scalable synthesis commences with 2,4-difluoro-3-chlorobenzoic acid. This multi-step process involves nitration, esterification, and reduction of the nitro group.[1] This pathway is advantageous due to the availability of the starting materials and the generally high yields achieved in each step.
Workflow of the Core Synthetic Pathway
Caption: Core synthetic pathway for this compound.
Part 1: Nitration of 2,4-difluoro-3-chlorobenzoic acid
The initial step involves the electrophilic aromatic substitution of 2,4-difluoro-3-chlorobenzoic acid to introduce a nitro group. The electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the ring, making the reaction relatively slow and requiring forcing conditions.[1]
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, carefully add 2,4-difluoro-3-chlorobenzoic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and dry to afford 3-chloro-2,4-difluoro-5-nitrobenzoic acid.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
-
Low Temperature: Helps to control the exothermic reaction and minimize the formation of by-products.
-
Excess Nitric Acid: The inclusion of excess concentrated nitric acid can help drive the reaction to completion, given the deactivated nature of the starting material.[1]
Part 2: Esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid
The subsequent step is the conversion of the carboxylic acid to its methyl ester. This is a crucial step to protect the carboxylic acid and improve the solubility of the intermediate for the subsequent reduction step.
Experimental Protocol:
-
Suspend 3-chloro-2,4-difluoro-5-nitrobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. A common industrial method utilizes thionyl chloride in methanol under reflux.[2]
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate.
Causality Behind Experimental Choices:
-
Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux Conditions: The increased temperature accelerates the rate of this typically equilibrium-limited reaction.
-
Work-up Procedure: The aqueous work-up is essential to remove the acid catalyst and any unreacted starting material.
Part 3: Reduction of the Nitro Group
The final key transformation is the reduction of the nitro group to an amino group, yielding the target compound. Catalytic hydrogenation is a common and efficient method for this conversion.
Experimental Protocol:
-
Dissolve Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (e.g., 5% or 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly effective heterogeneous catalyst for the reduction of nitro groups. The palladium surface facilitates the activation of hydrogen gas and the nitro group.
-
Hydrogen Gas: The reducing agent that provides the hydrogen atoms for the reduction.
-
Celite Filtration: Necessary to completely remove the fine, often pyrophoric, palladium catalyst from the product.
Alternative Synthetic Considerations: The Sandmeyer Reaction
An alternative approach to introduce the chloro group involves the Sandmeyer reaction.[3][4] This reaction transforms an aryl diazonium salt, derived from an amino group, into an aryl halide using a copper(I) salt catalyst.[3][5] This strategy would involve a different starting material, likely a diaminobenzoic acid derivative, where one amino group is selectively diazotized and replaced by chlorine. While a powerful tool in aromatic chemistry, this route can sometimes be complicated by the stability of the diazonium salt and the potential for side reactions.
Conceptual Workflow Involving the Sandmeyer Reaction
Caption: Conceptual workflow illustrating the use of a Sandmeyer reaction.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1. Nitration | 2,4-difluoro-3-chlorobenzoic acid | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | HNO₃, H₂SO₄ | ~94%[1] |
| 2. Esterification | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Methanol, Acid catalyst | >90%[2] |
| 3. Reduction | Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate | This compound | H₂, Pd/C | ~97%[1] |
Conclusion
The synthesis of this compound is a well-established process with a reliable and high-yielding pathway starting from 2,4-difluoro-3-chlorobenzoic acid. The key transformations—nitration, esterification, and nitro group reduction—are standard organic reactions that can be performed with readily available reagents and equipment. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for successful and scalable synthesis. The alternative strategies, such as those employing the Sandmeyer reaction, offer flexibility in synthetic design depending on the availability of starting materials and the desired overall synthetic scheme. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - ResearchGate. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
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Methodological & Application
The Strategic Utility of Methyl 3-amino-5-chloro-2-fluorobenzoate in Modern Organic Synthesis
Introduction: A Multifaceted Building Block for Complex Molecule Synthesis
Methyl 3-amino-5-chloro-2-fluorobenzoate, with CAS Number 1269421-13-7, is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry.[1][2] Its strategic placement of amino, chloro, and fluoro substituents, along with a methyl ester, on a benzene ring offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and offering detailed protocols for its use in the synthesis of complex, high-value molecules.
The unique electronic properties imparted by the combination of an electron-donating amino group and electron-withdrawing halogen atoms make this molecule particularly interesting for medicinal chemists. The fluorine atom, for instance, can enhance metabolic stability and binding affinity of a final drug molecule, while the chlorine atom and the amino group provide versatile handles for further synthetic modifications.[3] This combination of features makes this compound a valuable starting material for the construction of diverse molecular architectures, most notably in the development of novel kinase inhibitors and other therapeutic agents.
Core Application: A Key Intermediate in the Synthesis of the A₂A Receptor Antagonist AZD4635
A prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of AZD4635, an antagonist of the A₂A receptor, which has been investigated as a potential immunotherapy agent for cancer.[4] The synthesis of the core of AZD4635 relies on the strategic manipulation of the functional groups present in this starting material.
The synthetic utility of this compound in this context is primarily centered around two key transformations:
-
Diazotization and Sandmeyer-type Reaction: The amino group can be readily converted into a diazonium salt, which can then be subjected to a variety of transformations to introduce other functional groups.
-
Amide Bond Formation: The amino group can also act as a nucleophile to form amide bonds, a fundamental reaction in the synthesis of many pharmaceutical compounds.
The following sections will delve into the specifics of these transformations in the context of the AZD4635 synthesis.
Logical Workflow for the Utilization of this compound in AZD4635 Synthesis
Sources
Introduction: A Versatile Building Block for Complex Molecule Synthesis
An In-Depth Guide to the Synthetic Applications of Methyl 3-amino-5-chloro-2-fluorobenzoate
This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials science. Its unique arrangement of functional groups—a nucleophilic amine, a modifiable ester, and two distinct halogen atoms on an activated benzene ring—provides a rich platform for a diverse array of chemical transformations. This guide serves as a comprehensive resource for professionals, offering detailed protocols and expert insights into the practical application of this valuable synthetic intermediate.
The strategic placement of the amino, chloro, fluoro, and methyl ester groups allows for selective and sequential reactions. The amino group serves as a handle for amide bond formation and diazotization reactions. The chloro and fluoro substituents are amenable to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, respectively. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. This multifunctionality makes this compound a key component in the synthesis of complex molecular architectures, including novel drug candidates and high-performance materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1269421-13-7[2] |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol [3] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) |
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactivities is crucial for designing efficient and selective synthetic routes.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a versatile functional handle. It readily undergoes acylation to form amides, a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs).[4] It can also be transformed into a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
-
Halogen Atoms (-F and -Cl): The presence of two different halogens allows for chemoselective transformations. The fluorine atom, positioned ortho to the amino group and meta to the chloro group, and the chlorine atom, para to the amino group, exhibit different reactivities in key reactions.
-
In Nucleophilic Aromatic Substitution (SNAr) , the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group. The position of substitution is often directed by the ability of the ring to stabilize the intermediate Meisenheimer complex.[5][6][7]
-
In Palladium-Catalyzed Cross-Coupling Reactions , the C-Cl bond is generally more reactive than the C-F bond in oxidative addition to a Pd(0) center, allowing for selective functionalization at the 5-position. The Suzuki-Miyaura coupling is a prime example of a powerful C-C bond-forming reaction enabled by this reactivity.[8][9][10]
-
-
Methyl Ester (-COOCH₃): This group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. The resulting acid can then participate in amide coupling reactions, esterifications, or other transformations common to carboxylic acids.
This multi-faceted reactivity profile enables a modular approach to synthesis, where different parts of the molecule can be constructed in a stepwise and controlled manner.
Application Note 1: Amide Bond Formation via N-Acylation
Scientific Rationale: The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery and development.[4] The amino group of this compound can be readily acylated using a variety of carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or by using a carboxylic acid in the presence of a coupling agent. This reaction is crucial for elaborating the core structure, often for introducing moieties that can interact with biological targets.
Causality in Protocol Design: The choice of coupling agent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress epimerization.[11] The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by the coupling agent. The reaction is performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of all reactants.
Detailed Protocol 1: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Addition of Reagents: Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Workflow Visualization:
Caption: Workflow for HATU-mediated amide bond formation.
Application Note 2: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[9][10] For this compound, the C-Cl bond at the 5-position is the preferred site for this transformation over the more robust C-F bond. This allows for the selective introduction of a wide variety of aryl or heteroaryl groups.
Causality in Protocol Design: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[8]
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10] Ligands like SPhos or XPhos are effective for coupling aryl chlorides.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.
-
Solvent: The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water. Water is often necessary for the base to function effectively and can accelerate the reaction. The system must be rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Detailed Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Note 3: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: The SNAr reaction is a powerful method for forming bonds between an aromatic ring and a nucleophile, displacing a leaving group (typically a halide).[5] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[6][7] In this compound, the methyl ester acts as an EWG. While the C-F bond is stronger than the C-Cl bond, fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Therefore, under appropriate conditions, a strong nucleophile can displace the fluorine atom at the 2-position.
Causality in Protocol Design: The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, which can solvate the cation of the nucleophilic salt while leaving the anion highly reactive. High temperatures are often required to overcome the activation energy of the reaction. The choice of nucleophile is critical; strong nucleophiles like alkoxides, thiolates, or secondary amines are commonly used.
Detailed Protocol 3: SNAr with a Nucleophile
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, 1.5-2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sealed reaction vial, magnetic stirrer
Procedure:
-
Reaction Setup: In a dry, sealed reaction vial, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) to the solution.
-
Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. Stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the substituted product.
Mechanism Visualization:
Caption: Two-step addition-elimination mechanism of SNAr.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14] Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[14]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[14]
-
If inhaled: Move the person into fresh air.[14]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[14] In all cases of exposure, consult a physician.[14]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]
References
-
PubChem. Methyl 3-amino-5-chlorobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Capot Chemical. (2012, November 20). MSDS of Methyl 3-amino-2-fluorobenzoate. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
IndiaMART. this compound, CAS NO:1269421-13-7. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
EPA. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate Synonyms. Available at: [Link]
- Google Patents.CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents.CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]
-
PMC. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 3-amino-5-chloro-2-fluorobenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Value of Highly Functionalized Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Highly substituted aromatic compounds serve as foundational building blocks for a vast array of Active Pharmaceutical Ingredients (APIs). Among these, substituted aminobenzoic acids and their esters are considered "privileged scaffolds" due to their versatile synthetic handles and their prevalence in biologically active molecules.[1][2] The strategic placement of functional groups, particularly halogens, on these rings can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.
Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS No: 1269421-13-7) is a prime example of such a high-value, multi-functionalized building block.[3] Its structure incorporates an amine, a chloro group, and a fluoro group, each offering distinct advantages for molecular elaboration. While specific, publicly documented protocols for this exact compound are emerging, its utility can be expertly inferred from the well-established chemistry of its close structural analogues. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, supported by detailed protocols adapted from proven methodologies for related compounds.
Part 1: Physicochemical Profile and Rationale for Synthetic Utility
The unique arrangement of substituents on the this compound ring makes it a versatile tool for medicinal chemists. Each functional group provides a specific "lever" to pull during the synthetic design phase.
-
Amino Group (-NH₂): Acts as a potent nucleophile for building larger structures, a directing group for further electrophilic aromatic substitution, or a precursor for diazotization, opening pathways to a wide range of other functionalities via Sandmeyer-type reactions.
-
Fluoro Group (-F): The fluorine atom at the C2 position sterically and electronically influences the adjacent amino and ester groups. It can enhance binding interactions through hydrogen bonding or dipole interactions and is often used to block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Chloro Group (-Cl): The chlorine at the C5 position serves as an effective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
-
Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical functional group for forming amide bonds—one of the most common linkages in pharmaceutical agents. Alternatively, it can be reduced or converted to other functional groups.
Table 1: Comparison of Related Aminobenzoate Building Blocks
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 1269421-13-7 | C₈H₇ClFNO₂ | 203.60 | Ortho-fluoro, meta-amino, para-chloro |
| Methyl 3-amino-2-fluorobenzoate[4] | 1195768-18-3 | C₈H₈FNO₂ | 169.16 | Ortho-fluoro, meta-amino |
| Methyl 3-amino-5-chlorobenzoate[5] | 21961-31-9 | C₈H₈ClNO₂ | 185.61 | Meta-amino, para-chloro |
| Methyl 2-amino-5-chlorobenzoate[6] | 5202-89-1 | C₈H₈ClNO₂ | 185.61 | Ortho-amino, para-chloro |
Part 2: General Synthetic Pathways and Applications
The true power of this compound lies in its ability to serve as a linchpin in the synthesis of complex heterocyclic systems, which form the core of many modern therapeutics, including anticancer and anti-inflammatory agents.[7][8]
Diagram 1: Potential Synthetic Transformations
The following diagram illustrates the primary reaction vectors available from the this compound scaffold.
Caption: Key synthetic pathways accessible from the this compound core.
Part 3: Protocol for a Representative Transformation: Synthesis of a Dihydroquinazolinone Precursor
This protocol details a representative two-step procedure: 1) Acylation of the amino group, and 2) Reductive cyclization to form a dihydroquinazolinone scaffold, a common core in pharmaceutical chemistry.[9] This serves as a template that can be optimized for specific target molecules.
Step 1: N-Acylation of this compound
Objective: To install an acyl group on the aniline nitrogen, which will become part of the resulting heterocyclic ring.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
2-Chlorobenzoyl chloride (or other desired acyl chloride) (1.1 eq)
-
Nitrogen or Argon supply
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvation: Add anhydrous DCM (approx. 0.1 M concentration relative to the substrate). Stir until all solids are dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise via syringe.
-
Acylation: Slowly add the 2-chlorobenzoyl chloride (1.1 eq) dropwise over 10-15 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-acylated product.
Step 2: Reductive Cyclization to a Dihydroquinazolinone
Objective: To form the heterocyclic ring system.
Materials:
-
N-acylated intermediate from Step 1 (1.0 eq)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (3.0-5.0 eq)
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (3.0-5.0 eq) portion-wise over 30 minutes, controlling any effervescence.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours).
-
Monitoring: Check for the formation of the cyclized product and consumption of the starting material via TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous slurry three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: The crude dihydroquinazolinone precursor can be purified by recrystallization or silica gel chromatography.
Diagram 2: Experimental Workflow for Dihydroquinazolinone Synthesis
Caption: Step-by-step workflow for the synthesis of a dihydroquinazolinone precursor.
Conclusion
This compound is a strategically designed building block with immense potential for accelerating drug discovery programs. Its trifecta of reactive sites—the nucleophilic amine, the cross-coupling-ready chloride, and the ester handle—provides a robust platform for constructing diverse and complex molecular architectures. The protocols and workflows presented here, based on the established chemistry of analogous compounds, offer a validated starting point for researchers to harness the synthetic power of this versatile intermediate in their quest for novel therapeutics.
References
-
PMC. (n.d.). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. CID 52987785. Available at: [Link]
-
IndiaMART. (n.d.). This compound, CAS NO:1269421-13-7. Available at: [Link]
-
ResearchGate. (2025). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
Apicule. (n.d.). Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. Available at: [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 3-amino-5-chloro-2-fluorobenzoate
Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-amino-5-chloro-2-fluorobenzoate, a key building block in the development of novel pharmaceuticals. The featured protocol is based on a classic Fischer-Speier esterification, a method renowned for its reliability, scalability, and economic efficiency. This guide offers a deep dive into the process chemistry, a detailed step-by-step protocol from reaction setup to product characterization, and critical safety analysis to ensure safe and reproducible execution in a research or process development setting.
Introduction and Scientific Rationale
This compound is a highly functionalized aromatic compound. Its specific substitution pattern, featuring an amine, a chlorine atom, and a fluorine atom, makes it a versatile intermediate for introducing these critical pharmacophores into complex molecular scaffolds. The ester moiety provides a convenient handle for further chemical transformations, such as amidation or reduction.
The chosen synthetic strategy is the direct esterification of the corresponding carboxylic acid, 3-amino-5-chloro-2-fluorobenzoic acid, with methanol. This reaction, catalyzed by a strong acid like sulfuric acid, is a prime example of Fischer-Speier esterification.[1] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. This activation allows for the nucleophilic attack by methanol, a relatively weak nucleophile. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester.[1] The use of methanol as both a reagent and the solvent drives the reaction equilibrium towards the product side, ensuring high conversion, a critical factor for process scale-up.
Reaction Scheme
Figure 1. Fischer-Speier esterification of 3-amino-5-chloro-2-fluorobenzoic acid to yield this compound.
Materials and Equipment
| Reagents & Materials | Grade | Supplier Example | CAS Number |
| 3-Amino-5-chloro-2-fluorobenzoic acid | >98% | Sigma-Aldrich | 161957-55-7 |
| Methanol (Anhydrous) | ACS Reagent | Fisher Scientific | 67-56-1 |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Reagent, 95-98% | VWR | 7664-93-9 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | 144-55-8 |
| Ethyl Acetate (EtOAc) | ACS Reagent | Sigma-Aldrich | 141-78-6 |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar | 7757-82-6 |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | 865-49-6 |
| Equipment | Description |
| Jacketed Glass Reactor | 1 L or 5 L, with overhead stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | To control the reactor jacket temperature |
| Addition Funnel | For controlled addition of reagents |
| Separatory Funnel | For liquid-liquid extraction |
| Rotary Evaporator | For solvent removal under reduced pressure |
| Vacuum Oven | For drying the final product |
| Analytical Balance, pH Meter | Standard laboratory instruments |
| NMR Spectrometer, HPLC System | For product characterization and purity analysis |
Detailed Step-by-Step Protocol
This protocol is designed for a ~100 g scale synthesis. Adjustments may be required for different scales.
4.1. Reactor Setup and Reagent Charging
-
Preparation: Ensure the jacketed reactor system is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Charge Starting Material: To the reactor, charge 3-amino-5-chloro-2-fluorobenzoic acid (100.0 g, 0.527 mol).
-
Charge Solvent: Add anhydrous methanol (500 mL) to the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.
-
Catalyst Addition: Cool the reactor contents to 0-5 °C using the circulating bath. Slowly and carefully add concentrated sulfuric acid (15.0 mL, ~27.6 g, 0.28 mol) dropwise via an addition funnel over 20-30 minutes.[2] The addition is highly exothermic; maintain the internal temperature below 15 °C.[2][3]
4.2. Reaction Execution
-
Heating to Reflux: Once the catalyst addition is complete, slowly heat the reaction mixture to reflux (~65 °C).
-
Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Completion: The reaction is considered complete when <2% of the starting carboxylic acid remains.
4.3. Work-up and Isolation
-
Cooling: Cool the reaction mixture to room temperature (20-25 °C).
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Quenching: Transfer the resulting slurry to a larger beaker or flask. Carefully and slowly pour the slurry into a beaker containing ice-cold water (1 L) with vigorous stirring.
-
Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the pH of the mixture is ~7-8. Be cautious as CO₂ gas evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 200 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
4.4. Purification and Final Product Handling
-
Solvent Evaporation: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Recrystallization (Optional): If further purification is needed, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or heptane/ethyl acetate to achieve higher purity.
-
Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity. The expected yield is typically in the range of 85-95%.
Process Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Analytical Characterization
| Analysis | Technique | Expected Results |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic protons, amine protons, and methyl ester protons with appropriate chemical shifts, multiplicities, and integrations. |
| Identity | ¹³C NMR (100 MHz, CDCl₃) | Signals corresponding to the carbonyl carbon, aromatic carbons (showing C-F coupling), and the methyl carbon. |
| Purity | HPLC (UV detection) | >98% area purity. |
| Appearance | Visual | Off-white to light yellow solid. |
Safety and Hazard Analysis
This synthesis involves hazardous materials and exothermic reactions. Strict adherence to safety protocols is mandatory.
| Substance | CAS No. | Primary Hazards | Handling Precautions |
| Sulfuric Acid | 7664-93-9 | Severe skin/eye burns, corrosive, highly exothermic reaction with water/alcohols.[2][3] | Work in a chemical fume hood. Wear acid-resistant gloves, lab coat, and chemical splash goggles/face shield. Add slowly to other liquids while cooling.[3] |
| Methanol | 67-56-1 | Flammable liquid, toxic if ingested, inhaled, or absorbed through skin. Can cause blindness.[4] | Use in a well-ventilated fume hood. Avoid heat, sparks, and open flames. Wear appropriate gloves and eye protection. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid, causes eye and skin irritation. | Keep away from ignition sources. Use in a well-ventilated area. |
Emergency Procedures:
-
Acid Spills: Neutralize small spills with sodium bicarbonate before cleanup. For large spills, evacuate the area and contact emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5][7]
-
Fire: Use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive catalyst; Presence of water in reagents. | Extend reflux time and monitor by HPLC. Ensure catalyst is from a fresh, properly stored bottle. Use anhydrous grade methanol. |
| Low Yield | Incomplete extraction; Product loss during neutralization/work-up; Inefficient phase separation. | Perform additional extractions. Ensure pH is correctly adjusted before extraction. Allow adequate time for layers to separate; use brine to break emulsions. |
| Product Contamination | Incomplete removal of starting material or by-products. | Optimize reaction time. Perform recrystallization of the crude product. |
References
- Vertex AI Search. (2009). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
PubChem. Thionyl Chloride | SOCl2 | CID 24386. Retrieved from [Link]
- Carl ROTH. Safety Data Sheet: Thionyl chloride.
-
Gondru, R., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Micromeritics. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.
-
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
- Columbus Chemical. (2022). Methanol/Hydrosulfuric Acid Mixed.
-
New Jersey Department of Health. Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]
-
DCCEEW. (2022). Sulfuric acid. Retrieved from [Link]
-
Quora. (2017). What happens when methanol reacts with sulphuric acid? Retrieved from [Link]
- SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
- Fischer Esterification Procedure. (n.d.).
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
-
PMC. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
-
YouTube. (2020). Fischer Esterification. Retrieved from [Link]
-
PubChem. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-amino-5-chloro-2-fluorobenzoate
Welcome to the technical support guide for the purification of Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS No. 1820604-36-3). This document is designed for researchers, chemists, and drug development professionals who require this key building block in a highly pure form for their downstream applications. As this compound is a substituted aromatic amine and ester, its purification requires careful consideration of its unique physicochemical properties to overcome common challenges such as co-elution of polar impurities, product stability, and yield optimization.
This guide provides a foundational understanding of the compound's properties, detailed step-by-step protocols for recommended purification methods, and an in-depth troubleshooting section to address specific issues you may encounter during your experiments.
Section 1: Physicochemical Properties & Impurity Profile
A thorough understanding of the compound's properties is the first step toward designing a robust purification strategy.
Key Physicochemical Data
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₈H₇ClFNO₂ | - |
| Molecular Weight | 203.60 g/mol | - |
| Appearance | Expected to be a solid (crystalline or powder) | The physical state dictates the choice between recrystallization and distillation. |
| Polarity | Moderately polar | The presence of amino (-NH₂), ester (-COOCH₃), chloro (-Cl), and fluoro (-F) groups makes the molecule polar. This is a primary consideration for selecting chromatographic conditions.[1] |
| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane) and sparingly soluble in non-polar solvents (e.g., Hexane) and water. | Crucial for selecting an appropriate recrystallization solvent or a mobile phase for column chromatography. |
| pKa (estimated) | The amino group is weakly basic. | The compound's basicity can be exploited for acid-base extraction, but it also means it can interact strongly with acidic silica gel, potentially causing tailing in chromatography.[2][3] |
Anticipating Common Impurities
The purity of the final product is directly influenced by the impurities generated during its synthesis. While specific synthesis routes may vary, common impurities for this class of compounds can include:
-
Unreacted Starting Materials: Such as the corresponding carboxylic acid (3-amino-5-chloro-2-fluorobenzoic acid) if the final step is esterification.
-
Isomers: Positional isomers formed during the amination, chlorination, or fluorination steps of the synthesis.
-
Over-chlorinated or Over-fluorinated Species: Byproducts from the halogenation steps.
-
Hydrolysis Products: The ester may hydrolyze back to the carboxylic acid if exposed to water and acidic or basic conditions.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]
Section 2: Primary Purification Methods & Protocols
Based on the compound's properties as a moderately polar solid, the two most effective purification methods are recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Screening: Test the solubility of a small amount of your crude material (10-20 mg) in various solvents (0.5 mL) such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.
-
Procedure: Add the solvent at room temperature; if it dissolves, the solvent is unsuitable. Heat the mixture to the solvent's boiling point. If it dissolves, cool the solution in an ice bath to see if crystals form. The best solvent will show this temperature-dependent solubility.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.[7]
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes to adsorb these impurities.[5]
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Method 2: Flash Column Chromatography
For complex mixtures where recrystallization is ineffective, flash column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[9]
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: For a moderately polar compound like this, silica gel is the most common and effective stationary phase.[10]
-
Mobile Phase (Eluent) Selection:
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4.
-
Recommended Systems: Start with a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate. A typical starting ratio would be 8:2 or 7:3 (Hexane:Ethyl Acetate). Adjust the ratio based on the TLC results. Increasing the proportion of ethyl acetate will increase the polarity and move the compound faster up the TLC plate (higher Rf).
-
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading). This technique generally provides better separation.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound.
Q1: My compound oiled out instead of crystallizing during recrystallization. What should I do?
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
-
Solution 1 (Re-dissolve and Cool Slowly): Reheat the solution to dissolve the oil. Allow it to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Solution 2 (Add More Solvent): The concentration of the compound might be too high. Add a small amount of additional hot solvent, reheat to dissolve, and then cool slowly.[8]
-
Solution 3 (Change Solvent System): Try a different solvent or a binary solvent system (e.g., ethanol/water). Dissolve the compound in the "good" solvent (ethanol) and add the "bad" solvent (water) dropwise until the solution becomes cloudy, then add a few drops of the good solvent to clarify and cool slowly.[7]
Q2: I have a very poor yield after recrystallization. What went wrong?
-
Cause 1 (Too Much Solvent): Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[8]
-
Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath. If the yield is still low, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals.
-
-
Cause 2 (Inappropriate Solvent): The compound might be too soluble in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.
-
Q3: During column chromatography, my compound is smearing/tailing down the column. How can I fix this?
-
Cause: The compound is strongly interacting with the acidic sites on the silica gel stationary phase. This is common for basic compounds like amines.[2]
-
Solution 1 (Add a Basic Modifier): Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate/Triethylamine). The triethylamine will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]
-
Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase like neutral alumina.[2] However, always test with TLC first, as the selectivity will change.
Q4: I can't separate my product from a very similar impurity using column chromatography.
-
Cause: The chosen eluent system does not provide enough selectivity to resolve the two compounds.
-
Solution 1 (Optimize the Mobile Phase): Try a different solvent combination. For example, switching from Ethyl Acetate to Dichloromethane as the polar component can alter the interactions and improve separation.
-
Solution 2 (Use a Gradient Elution): Instead of using a constant solvent ratio (isocratic elution), start with a less polar mixture and gradually increase the polarity over the course of the separation. This can help to resolve closely eluting compounds.[2]
Q5: My final product is off-white or has a colored tint. How do I remove the color?
-
Cause: This is likely due to small amounts of oxidized aromatic amine impurities.[4]
-
Solution 1 (Charcoal Treatment): During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[5]
-
Solution 2 (Chromatography): If recrystallization is not sufficient, column chromatography is very effective at removing baseline impurities that often cause coloration.
Section 4: Quality Control & Purity Assessment
After purification, it is essential to confirm the purity and identity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for confirming the structure and assessing purity. The presence of impurity peaks in the spectrum indicates that further purification is needed.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Visualizations
Purification Workflow Decision Tree
This diagram helps you decide on the best initial purification strategy based on the state of your crude product.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Logic for Column Chromatography Tailing
This flowchart provides a logical sequence of steps to address peak tailing during column chromatography.
Caption: Troubleshooting flowchart for peak tailing in chromatography.
References
-
Abdulkadir, S., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 28, 56353–56360. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 27, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved February 27, 2026, from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 27, 2026, from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved February 27, 2026, from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved February 27, 2026, from [Link]
-
CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved February 27, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 27, 2026, from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. CK12-Foundation [flexbooks.ck12.org]
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- 7. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
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- 9. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 10. cup.edu.cn [cup.edu.cn]
Technical Support Center: Troubleshooting Side Products in Reactions with Methyl 3-amino-5-chloro-2-fluorobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 3-amino-5-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use as a critical chemical intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you identify, mitigate, and prevent the formation of common reaction side products, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: "My reaction workup resulted in a significant amount of a highly polar, water-soluble impurity that crashes out upon acidification. What is it and how can I avoid it?"
Answer: This is a classic sign of ester hydrolysis. The impurity is almost certainly 3-amino-5-chloro-2-fluorobenzoic acid , the carboxylic acid analog of your starting material.
-
Causality: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester back to a carboxylic acid and methanol.[1][2] This reaction is significantly accelerated by the presence of either acid or base catalysts.[1][3] Many reaction conditions or workup procedures (e.g., aqueous washes with acidic or basic solutions, prolonged heating in the presence of moisture) can inadvertently promote this side reaction.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Workup: If an aqueous workup is necessary, use neutral pH water or brine and minimize the contact time. Perform extractions quickly and at reduced temperatures.
-
Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. This could involve direct filtration of the reaction mixture (if the product precipitates) or removal of the solvent in vacuo followed by purification via chromatography.
-
Catalyst Quenching: If using a strong acid or base, neutralize it carefully with a non-aqueous base (like triethylamine) or acid before introducing water.
-
Question 2: "My yield is low, and GC-MS analysis shows a more volatile, less polar impurity with a mass corresponding to the loss of a CO₂CH₃ group. What is this side product?"
Answer: You are likely observing the formation of 4-chloro-3-fluoroaniline due to decarboxylation.
-
Causality: Aminobenzoic acids and their esters can undergo thermal or acid-catalyzed decarboxylation, where the carboxyl (or ester) group is cleaved from the aromatic ring as carbon dioxide.[4][5] The presence of an electron-donating amino group on the ring can facilitate this electrophilic substitution reaction.[4] This process is particularly prevalent at elevated temperatures or in strongly acidic media. While the direct decarboxylation of the ester is less common than that of the corresponding carboxylic acid, it can occur, especially if some hydrolysis to the acid has already taken place.[6]
-
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid prolonged heating or excessive temperatures.
-
pH Management: If possible, run the reaction under neutral or slightly basic conditions to avoid protonating the aromatic ring, which can promote decarboxylation.
-
Milder Reagents: Select reagents and catalysts that do not require harsh, high-temperature conditions.
-
Question 3: "I am performing a reaction on the amino group (e.g., acylation or alkylation) and obtaining a complex mixture of products, including some with a much higher molecular weight."
Answer: This issue points towards two potential side reactions: over-reaction (di-substitution on the amine) or intermolecular self-condensation .
-
Causality:
-
Over-reaction: The primary amine is nucleophilic and can react more than once with electrophilic reagents like alkyl halides or acyl chlorides if stoichiometry is not carefully controlled.
-
Self-Condensation: At higher temperatures, the nucleophilic amino group of one molecule can attack the electrophilic carbonyl carbon of the ester group on another molecule. This forms an amide bond, displacing methanol and leading to the formation of dimers, oligomers, or even polymers.
-
-
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of your electrophile. A slow, dropwise addition of the reagent can often prevent over-alkylation or over-acylation.
-
Protecting Groups: For complex syntheses, consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with other transformations.
-
Lower Reaction Temperature: As with decarboxylation, self-condensation is highly temperature-dependent. Running the reaction at a lower temperature will significantly reduce the rate of this side reaction.
-
Part 2: Frequently Asked Questions (FAQs)
What are the most common side products I should screen for?
You should primarily screen for the hydrolysis product (3-amino-5-chloro-2-fluorobenzoic acid) and the decarboxylation product (4-chloro-3-fluoroaniline). Their presence can indicate issues with moisture control or excessive heat, respectively. The table below summarizes key information for these impurities.
How should I store this compound to ensure its stability?
To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation from atmospheric moisture and oxygen.
What are the best analytical methods for identifying these side products?
A combination of techniques is ideal for a comprehensive analysis:
-
HPLC/UPLC: Excellent for separating the starting material from the more polar hydrolysis product and less polar decarboxylation product.
-
LC-MS: Confirms the identity of peaks from HPLC by providing molecular weight information.
-
GC-MS: Ideal for detecting the more volatile decarboxylation product, 4-chloro-3-fluoroaniline.
-
¹H NMR: Can be used to quantify the ratio of starting material to side products in the crude mixture if characteristic peaks are well-resolved.
Part 3: Data Presentation & Protocols
Table 1: Summary of Common Side Products
| Side Product Name | Chemical Structure | Molecular Formula | MW ( g/mol ) | Common Cause | Analytical Signature |
| 3-amino-5-chloro-2-fluorobenzoic acid | C₇H₅ClFNO₂ | 189.57 | Hydrolysis (presence of water, acid, or base).[1][3] | More polar on RP-HPLC; acidic proton visible in ¹H NMR; matches MW of the acid in MS. | |
| 4-chloro-3-fluoroaniline | C₆H₅ClFN | 145.56 | Decarboxylation (high temperature, acidic conditions).[4][5][6] | Less polar on RP-HPLC; more volatile in GC; loss of C₂H₃O₂ fragment in MS. | |
| Dimer/Oligomer | (C₈H₆ClFNO)n | >337 | Self-condensation (high temperature). | High molecular weight peaks in MS; complex aromatic signals in NMR; may be insoluble. |
Experimental Protocol: HPLC-MS Analysis for Impurity Profiling
This protocol provides a general method for monitoring reactions involving this compound.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B over 0.5 minutes, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Range: m/z 100-500.
-
Expected Ions [M+H]⁺:
-
This compound: m/z 188.0
-
3-amino-5-chloro-2-fluorobenzoic acid: m/z 190.0
-
4-chloro-3-fluoroaniline: m/z 146.0
-
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative percentage of each component.
-
Confirm the identity of each peak by comparing its measured mass-to-charge ratio with the expected values.
-
Part 4: Visualization of Side Reaction Pathways
The following diagram illustrates the primary transformation of this compound and the divergent pathways leading to the most common side products.
Caption: Key reaction and degradation pathways.
References
- Aminobenzoate decarboxylase - Grokipedia. (n.d.).
- Hydrolysis of methyl esters. (n.d.). Google Patents.
- Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1959.
- Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
- Dunn, G. E., & Thimm, H. F. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
- LiCl hydrolysis of Methyl esters. (n.d.). ECHEMI.
- HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1998). European Patent Office. EP 0675867 B1.
- Methyl ester hydrolysis: Topics by Science.gov. (n.d.).
- Brown, M. E., & Galwey, A. K. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 65(3), 857-868.
- Methyl 3-amino-2-fluorobenzoate | 1195768-18-3. (n.d.). Sigma-Aldrich.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
Technical Support Center: Purification of Methyl 3-amino-5-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of Methyl 3-amino-5-chloro-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we understand that the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification processes effectively.
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective purification begins with a thorough understanding of the potential impurities. A common and efficient route to synthesize this compound involves the reduction of its nitro precursor, Methyl 5-chloro-2-fluoro-3-nitrobenzoate. This synthetic pathway is the primary source of the impurities you are likely to encounter.
The precursor, Methyl 5-chloro-2-fluoro-3-nitrobenzoate, is typically prepared through the nitration of a halogenated benzoic acid derivative followed by esterification.[1] The final reduction of the nitro group is the most critical step influencing the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish or brownish tint. What is the likely cause?
A1: A persistent color in your purified this compound often indicates the presence of residual nitro-aromatic compounds or by-products from the nitro group reduction. The most common culprits are:
-
Unreacted Starting Material: Residual Methyl 5-chloro-2-fluoro-3-nitrobenzoate.
-
Incomplete Reduction Intermediates: Nitroso and hydroxylamine intermediates.
-
Coupling By-products: Azoxy and azo compounds, which are often highly colored, can form during the reduction process.[2][3]
Q2: I'm seeing multiple spots on my TLC analysis even after purification. What could they be?
A2: Besides the colored impurities mentioned above, multiple spots on TLC could be due to:
-
Isomeric Impurities: If the initial nitration of the precursor was not completely regioselective, you might have isomeric forms of the nitro-compound, which would then be reduced to the corresponding isomeric amino-compounds.
-
Hydrolysis Products: If your purification involves harsh acidic or basic conditions, you could be hydrolyzing the methyl ester to the corresponding carboxylic acid (3-amino-5-chloro-2-fluorobenzoic acid).
Q3: My yield is significantly lower than expected after purification. What are the common pitfalls?
A3: Low yield can be attributed to several factors during the purification process:
-
Over-purification: Aggressive purification, such as using a very polar eluent in column chromatography, can lead to the co-elution of your product with impurities.
-
Product Loss During Work-up: Ensure complete extraction of your product from aqueous layers during the work-up. The amino group can be protonated in acidic solutions, increasing its water solubility.
-
Inappropriate Recrystallization Solvent: Using a solvent in which your product is too soluble, even at low temperatures, will result in significant loss of material in the mother liquor.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying the purity and detecting trace impurities.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your desired product and can help identify any significant impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify unknown impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Color in Product | Presence of nitro-aromatic impurities (starting material, intermediates, or coupling by-products). | 1. Optimize Reduction: Ensure the reduction reaction goes to completion. Monitor by TLC or HPLC. 2. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[4] 3. Column Chromatography: Use a silica gel column with an appropriate solvent system to separate the more polar colored impurities. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | 1. Choose a Lower-Boiling Point Solvent: Select a solvent where the compound is soluble at elevated temperatures but sparingly soluble at room temperature. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Two-Solvent System: Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes slightly cloudy, then heat until clear and cool slowly. |
| Poor Separation on Column Chromatography | Inappropriate solvent system or stationary phase. | 1. Optimize Eluent Polarity: Use TLC to screen for the optimal solvent system that provides good separation between your product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). 2. Add a Modifier: For amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel. 3. Consider a Different Stationary Phase: If silica gel proves ineffective, consider using alumina. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. Deactivate Silica Gel: Use silica gel that has been treated with a base like triethylamine. 2. Use Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for purifying amines. |
| Incomplete Removal of Metal Contaminants | If a metal-based reducing agent was used (e.g., SnCl₂), residual metal salts can contaminate the product. | 1. Aqueous Work-up: A thorough aqueous work-up with a chelating agent like EDTA can help remove residual metal ions. 2. Filtration through Celite: Passing the crude product solution through a pad of Celite can help remove finely divided metal particles. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities. The key is to find a solvent in which the product is soluble when hot but insoluble when cold, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[8]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane). The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with different polarities. For this compound, a normal-phase silica gel column is typically effective.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give your product an Rf value of 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Impurity Relationship Diagram
Caption: Relationship between the target compound and its potential impurities.
References
- Pulasi Technology (Shanghai) Co., Ltd. (2020).
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. [Link]
-
Unnasch, R. A. (1936). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. [Link]
-
Peres, J. A., et al. (2019). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
WordPress. Sn2+ reduction. [Link]
-
PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
ScienceDirect. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
-
National Taiwan University. Comparison of methods for determination of para-aminobenzoic acid (PABA). [Link]
-
Royal Society of Chemistry. (2014). Validated chromatographic methods for the simultaneous determination of antipyrine and benzocaine hydrochloride in the presence of p-aminobenzoic acid. [Link]
Sources
- 1. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mt.com [mt.com]
Technical Support Center: Stability and Handling of Methyl 3-amino-5-chloro-2-fluorobenzoate
Welcome to the technical support center for Methyl 3-amino-5-chloro-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common stability issues and provide troubleshooting advice in a direct question-and-answer format, grounded in chemical principles and practical experience. Our goal is to help you anticipate challenges, diagnose problems, and implement effective solutions to ensure the success of your reactions.
Understanding the Molecule: A Stability Overview
This compound is a polysubstituted aniline derivative. Its reactivity is governed by the interplay of its functional groups: a nucleophilic amino group, a methyl ester susceptible to hydrolysis, and an aromatic ring activated and deactivated by various substituents. The presence of electron-withdrawing groups (fluoro and chloro) influences the basicity of the amino group and the electron density of the aromatic ring.[1][2] This unique electronic and steric environment can lead to specific stability challenges under certain reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing incomplete conversion or low yields in my amide coupling reaction. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this compound are a common challenge, primarily due to the reduced nucleophilicity of the aniline nitrogen.[3] The electron-withdrawing effects of the ortho-fluoro and meta-chloro substituents decrease the electron density on the amino group, making it a weaker nucleophile.[2] Additionally, steric hindrance from the ortho-fluoro group can impede the approach of the activated carboxylic acid.[4]
Troubleshooting Steps & Solutions:
-
Optimize the Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Consider switching to more potent activating agents. For electron-deficient anilines, HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC.[3]
-
Incorporate Additives: Additives can accelerate the reaction and minimize side reactions.
-
HOBt (1-Hydroxybenzotriazole): Forms a more reactive activated ester, which can improve the rate of acylation.
-
DMAP (4-Dimethylaminopyridine): Can act as an acyl transfer catalyst, particularly useful for sluggish reactions.[]
-
-
Convert to a More Reactive Acyl Species: If standard methods fail, converting the carboxylic acid to an acyl fluoride can be highly effective for coupling with sterically hindered or electron-deficient amines.[6]
-
Adjust Reaction Conditions:
-
Solvent: Aprotic polar solvents such as DMF, NMP, or DMA are generally preferred.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation barrier for less reactive partners. However, monitor for potential decomposition or side reactions at elevated temperatures.[4]
-
Q2: My reaction mixture is turning dark, and I'm isolating multiple unidentified byproducts during a Sandmeyer reaction. What is happening?
Answer:
The Sandmeyer reaction, which converts the amino group to other functionalities via a diazonium salt intermediate, can be sensitive to the stability of the diazonium salt.[7][8] For this compound, the electron-withdrawing groups can influence the stability and reactivity of the intermediate diazonium salt. Darkening of the reaction mixture often indicates decomposition of the diazonium salt or side reactions.
Potential Side Reactions:
-
Phenol Formation: The diazonium salt can react with water in the reaction mixture to form a phenol, which can be a significant byproduct, especially if the reaction is not kept cold or if there is a delay in adding the copper salt.[7]
-
Radical-Mediated Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts or other undesired radical-derived species.[7]
-
Decomposition of the Diazonium Salt: Diazonium salts are inherently unstable and can decompose, particularly at elevated temperatures, leading to a complex mixture of products.[9]
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction with the copper salt to minimize decomposition of the diazonium salt.[10]
-
Use of Stabilized Diazonium Salts: In some cases, isolating the diazonium salt as a more stable tetrafluoroborate salt (for subsequent Balz-Schiemann reaction) can provide a cleaner reaction.[11]
-
Control of Acidity: The acidity of the medium is crucial for the formation and stability of the diazonium salt. Follow established protocols carefully regarding the equivalents of acid used.
-
Prompt Use of the Diazonium Salt: Use the freshly prepared diazonium salt immediately in the next step to avoid degradation.
Q3: I suspect the methyl ester is being hydrolyzed during my reaction. Under what conditions is this likely, and how can I prevent it?
Answer:
The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions.[12][13][14]
-
Base-Catalyzed Hydrolysis: This is typically faster than acid-catalyzed hydrolysis and can occur in the presence of strong or even moderate bases, especially with heating. The use of hydroxide or alkoxide bases will readily lead to the formation of the corresponding carboxylate salt.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed to the carboxylic acid. This process is often slower than base-catalyzed hydrolysis but can be significant, particularly at elevated temperatures or with prolonged reaction times.[15][16]
Troubleshooting Steps & Solutions:
-
pH Control: If possible, maintain a neutral or near-neutral pH during your reaction and workup.
-
Avoid Strong Aqueous Acids and Bases: If your reaction requires acidic or basic conditions, consider non-aqueous alternatives if feasible.
-
Temperature and Reaction Time: Minimize reaction temperature and time to reduce the extent of hydrolysis.
-
Protecting Groups: If ester hydrolysis is unavoidable and undesired, consider performing the reaction on the corresponding carboxylic acid and re-esterifying later in the synthetic sequence.
Q4: Is there a risk of decarboxylation with this molecule?
Answer:
Decarboxylation, the loss of CO2 from the carboxylic acid, is a potential degradation pathway, particularly for the corresponding carboxylic acid (3-amino-5-chloro-2-fluorobenzoic acid) under certain conditions. While the methyl ester itself is not prone to direct decarboxylation, if it is first hydrolyzed to the carboxylic acid, this subsequent reaction can occur, especially at high temperatures.[17][18]
The presence of the amino group, an electron-donating group, can facilitate electrophilic attack at the ipso-carbon, which is a key step in some decarboxylation mechanisms. However, the overall electronic effect of all substituents will determine the susceptibility to this reaction.
Conditions to Avoid:
-
High Temperatures in Acidic Media: Strong acidic conditions combined with heat can promote decarboxylation of the corresponding carboxylic acid.[19]
-
Certain Metal Catalysts: Some transition metal catalysts, particularly in the presence of quinoline at high temperatures, are known to promote the decarboxylation of aminobenzoic acids.[20]
Preventative Measures:
-
Maintain moderate reaction temperatures whenever possible.
-
If the carboxylic acid form is used, be mindful of the thermal stability, especially if subsequent steps involve high temperatures.[17]
Q5: Can the halogen substituents be displaced under my reaction conditions?
Answer:
The aromatic fluorine and chlorine atoms in this compound are generally stable. However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr).[21] For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, and a strong nucleophile is typically required.[22]
The presence of the electron-withdrawing fluoro and chloro groups, in addition to the methyl ester, does make the ring more susceptible to nucleophilic attack compared to unsubstituted benzene. The fluorine atom, being ortho to the amino group and para to the chloro group, could be a potential site for substitution.
Conditions Favoring SNAr:
-
Strong Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or amines at high temperatures.
-
Highly Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP can facilitate SNAr reactions.
Preventative Measures:
-
Avoid the combination of strong nucleophiles and high temperatures unless a substitution reaction is intended.
-
For reactions involving nucleophiles, using milder conditions (lower temperature, less reactive nucleophile) can help to prevent unwanted SNAr side reactions.
Data Summary and Visualization
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Issue | Potential Cause(s) | Reaction Conditions to Monitor | Recommended Solutions |
| Low Amide Coupling Yield | Reduced nucleophilicity of the amino group; Steric hindrance. | Amide bond formation using standard coupling reagents. | Use high-reactivity coupling reagents (e.g., HATU); Add HOBt/DMAP; Increase reaction temperature cautiously. |
| Sandmeyer Side Reactions | Diazonium salt instability; Reaction with water. | Diazotization and subsequent substitution. | Strict temperature control (0-5 °C); Use freshly prepared diazonium salt; Control acidity. |
| Ester Hydrolysis | Presence of strong acids or bases, especially with water. | Reactions in aqueous acidic or basic media; Elevated temperatures. | Maintain neutral pH; Use non-aqueous conditions where possible; Minimize reaction time and temperature. |
| Decarboxylation | High temperatures with the corresponding carboxylic acid. | Thermal stress on the hydrolyzed product. | Avoid excessive heat when the carboxylic acid is present. |
| Halogen Displacement | Strong nucleophiles and high temperatures. | Reactions involving potent nucleophiles in polar aprotic solvents. | Use milder reaction conditions; Avoid prolonged heating with strong nucleophiles. |
Diagram 1: Key Functional Groups and Potential Reaction Pathways
Caption: Key reactive sites on this compound and their associated stability concerns under various reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Less Reactive Aniline
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, 0.2 M).
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent.
-
-
Reaction Setup:
-
To the carboxylic acid/HATU solution, add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
-
Coupling:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, consider gently heating to 40-50 °C.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram 2: Workflow for Troubleshooting Amide Coupling Reactions
Caption: A systematic approach to troubleshooting low-yielding amide coupling reactions involving this compound.
References
-
Fluoroaniline. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
- Rotich, A., et al. (2008). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 93(3), 853-860.
- Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Wikipedia contributors. (2024, February 20). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 27, 2026, from [Link]
- Herrmann, K., et al. (2024). A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers.
- Yates, E., & Yates, A. (2016). The diazotization process. (a) The reaction of aniline (or other aryl...).
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
-
Wikipedia contributors. (2024, January 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved 14:32, February 27, 2026, from [Link]
- Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- de la Cruz, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 16.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-757.
- Dessai, F., & Naik, M. (2006). ortho and para-aminobenzoic acids. Indian Journal of Chemistry - Section A, 45(1), 108-112.
- Himo, F., & Siegbahn, P. E. M. (2003). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Organic Chemistry, 68(16), 6241-6247.
- Leger, I., et al. (2006). Synthesis of 2,6-Dihalo-4-nitro-N-alkylanilines by Aromatic Substitution of 2,6-Dihalo-4-nitro-arylethers.
- Reddit. (2021, October 20).
- Golishev, V. A., et al. (2023). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
- England, P. M., et al. (2019). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Journal of the American Chemical Society, 141(43), 17148-17152.
- Heravi, M. M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Chemiz. (2025, September 12). Sandmeyer Reaction [Video]. YouTube.
- Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?
- Moodie, R. B., et al. (2012). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 16(7), 1315-1321.
- Online Chemistry notes. (2023, May 25).
- Soderberg, T. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
- Younas, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 524-544.
- Sameer Srivastava. (2023, April 8). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13 [Video]. YouTube.
- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. (n.d.).
- Lei, A., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Chemical Science, 9(39), 7620-7627.
- Evans, M. (2018, April 20). 37.01 Sandmeyer Reactions [Video]. YouTube.
- Chapman, N. B., & Shorter, J. (Eds.). (1972).
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.).
-
PubChem. (n.d.). 3-amino-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]
- Smith, K. M., et al. (2015). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
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-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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- Montgomery, J., et al. (2012). Nickel-Catalyzed Enantioselective Coupling of Aldehydes and Electron-Deficient 1,3-Dienes Following an Inverse Regiochemical Course. Journal of the American Chemical Society, 134(16), 6776-6779.
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Technical Support Center: Catalyst Selection and Optimization for Methyl 3-amino-5-chloro-2-fluorobenzoate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to catalytic reactions involving Methyl 3-amino-5-chloro-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting for this versatile but challenging substrate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve problems independently and accelerate your research.
Section 1: Catalyst & Reaction Selection Guide (FAQs)
This section addresses common initial questions regarding the strategic choices for functionalizing this compound.
Q1: What are the most effective catalytic reactions for functionalizing this substrate?
A: this compound is an electron-deficient aryl chloride. The most robust and widely applied methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this scaffold are palladium-catalyzed cross-coupling reactions.[1][2]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. This reaction is popular due to the stability and low toxicity of boron reagents and its tolerance for a wide range of functional groups.[3][4]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a diverse array of primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6]
Q2: How do I choose between a Palladium (Pd) or Nickel (Ni) catalyst for my reaction?
A: The choice between palladium and nickel depends on the specific transformation, cost considerations, and the desired reactivity profile.
-
Palladium (Pd): This is the workhorse for most cross-coupling reactions involving aryl chlorides. Modern Pd-catalyst systems, particularly those using bulky, electron-rich phosphine ligands, show excellent activity and functional group tolerance.[3][7] They are generally more predictable and less sensitive to air and moisture than many nickel systems. For initial screening, a palladium catalyst is almost always the recommended starting point.
-
Nickel (Ni): Nickel catalysts are often more cost-effective and can exhibit unique reactivity, especially for challenging substrates or for enabling different reaction pathways.[8] However, Ni-catalyzed reactions can be more sensitive to reaction conditions, and catalyst deactivation through pathways like dimer formation can be a concern.[8][9] They are a good secondary option if palladium systems fail or for specific, literature-precedent transformations.
Q3: What is the role of the phosphine ligand, and how do I select the best one?
A: The ligand is arguably the most critical component for a successful cross-coupling reaction. It stabilizes the metal center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[1] For an electron-deficient and sterically hindered substrate like this compound, the choice of ligand is paramount.
-
Function: The ligand's electronic properties and steric bulk directly impact the rates of oxidative addition and reductive elimination—often the rate-limiting steps of the catalytic cycle.[5][10]
-
Recommended Ligands: For aryl chlorides, bulky and electron-rich biaryl phosphine ligands are the state-of-the-art. These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[3][11]
-
For Suzuki Coupling: Start with ligands like SPhos or XPhos . They have demonstrated broad utility and high activity for coupling aryl chlorides.[7][11]
-
For Buchwald-Hartwig Amination: Ligands such as BrettPhos or GPhos are excellent starting points, designed specifically to resist deactivation and couple a wide range of amines.[12][13]
-
Q4: Which base and solvent system should I start with?
A: The base and solvent are not passive components; they actively participate in the catalytic cycle and influence catalyst stability and solubility.
-
Base: The primary role of the base is to activate the nucleophile (e.g., the boronic acid in a Suzuki coupling) or to facilitate deprotonation steps in the catalytic cycle (e.g., in Buchwald-Hartwig amination).[14][15][16]
-
Solvent: The solvent must solubilize the reactants and the catalyst system. Anhydrous, aprotic polar solvents are generally preferred.
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific experimental issues.
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion. What are the first things to check?
A: Zero conversion typically points to a fundamental failure in one of the core components of the reaction. A systematic check is crucial.
-
Catalyst Inactivity: The most common culprit.
-
Cause: Palladium pre-catalysts can degrade if stored improperly. Phosphine ligands are often air-sensitive and can oxidize, rendering them ineffective.[20][21]
-
Solution: Use a fresh batch of catalyst and ligand from a reputable supplier. If you suspect your ligand has degraded, you can sometimes purify it by filtering through a short plug of silica gel (if it's a solid). Ensure you are using an appropriate pre-catalyst that cleanly generates the active Pd(0) species.[22]
-
-
Atmosphere Control:
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, often precipitating as palladium black.[21]
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.[20][23]
-
-
Reagent Purity:
-
Cause: Impurities in your starting materials or base can act as catalyst poisons.[20][22] Amines, in particular, can contain impurities that inhibit catalysis.[22]
-
Solution: Assess the purity of your starting materials via NMR or TLC.[20] If necessary, purify the substrate by recrystallization or chromatography. Liquid amines can often be purified by distillation or filtration through activated alumina.[22]
-
Q: My reaction starts but stalls at low conversion. How can I improve it?
A: A stalling reaction indicates that the catalyst is initially active but deactivates over time.
-
Catalyst Deactivation:
-
Cause: The formation of off-cycle, inactive palladium complexes can remove the catalyst from the productive cycle.[12][21] For example, the amine substrate or product in a Buchwald-Hartwig reaction can sometimes displace the phosphine ligand, leading to dormant species.[12] The formation of palladium black is a visual indicator of catalyst decomposition.[21]
-
Solution:
-
Increase Ligand Ratio: Adding a slight excess of the phosphine ligand (e.g., a Ligand:Pd ratio of 1.5:1 to 2:1) can help prevent dissociation and stabilize the active catalyst.[22]
-
Change Ligand: Switch to a more robust ligand designed to resist deactivation, such as GPhos for aminations.[12]
-
Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[21]
-
-
-
Insufficiently Forcing Conditions:
-
Cause: The C-Cl bond in your substrate is strong and requires significant thermal energy to undergo oxidative addition.[7]
-
Solution:
-
Increase Temperature: If catalyst stability is not the issue, a higher temperature may be required to overcome the activation barrier. Monitor for decomposition.[10]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes drive the reaction to completion.[22]
-
-
Problem Area 2: Poor Selectivity & Side Reactions
Q: I'm observing significant formation of homocoupling byproducts. What causes this?
A: Homocoupling (e.g., Ar-Ar from the boronic acid) is a common side reaction, especially in Suzuki couplings.
-
Cause: This often occurs when the transmetalation step is slow, or if oxygen is present in the reaction. Oxygen can promote the oxidative homocoupling of the organoboron reagent.[21]
-
Solution:
-
Rigorous Degassing: Re-evaluate your inert atmosphere technique. Ensure solvents are freshly and thoroughly degassed immediately before use.[21]
-
Optimize Base/Solvent: The choice of base is critical for an efficient transmetalation step.[14] Screen different bases (e.g., K₂CO₃, CsF) to find one that accelerates transmetalation relative to homocoupling.
-
Order of Addition: Add the aryl halide last, after the catalyst, ligand, base, and boronic acid have been combined and allowed to pre-form the active catalyst.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Glassware Preparation: Oven-dry a Schlenk flask or reaction vial containing a magnetic stir bar overnight at >120 °C. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[24][25]
-
Reagent Addition (under inert atmosphere):
-
To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2–1.5 equiv).
-
Add the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via a gas-tight syringe.[25]
-
Reaction:
-
Seal the vessel securely.
-
Heat the reaction mixture to the desired temperature (typically 100–110 °C) with vigorous stirring.
-
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Handling Air-Sensitive Reagents
Many catalysts, ligands, and bases are sensitive to air and moisture. Proper handling is non-negotiable for reproducibility.[20][24]
-
Inert Gas Setup: Use a Schlenk line or a manifold with a dual vacuum/inert gas supply connected to a bubbler to maintain a positive pressure of inert gas.[25][26]
-
Purging Glassware: Assemble your reaction glassware hot from the oven and immediately purge it by cycling between vacuum and inert gas at least three times.[25][26]
-
Transferring Solids: Weigh and add air-sensitive solids inside a glovebox if available.[25] If not, add them to the reaction flask under a strong positive flow of inert gas.
-
Transferring Liquids: Use oven-dried, gas-tight syringes to transfer anhydrous solvents and liquid reagents.[24] Purge the syringe with inert gas before drawing up the liquid.
Section 4: Data & Visualization
Table 1: Starting Conditions for Catalyst System Screening
| Reaction Type | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2.0) | SPhos (4.4) | K₃PO₄ (2.0) | Toluene | 100 |
| Suzuki-Miyaura | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | NaOt-Bu (1.5) | Toluene | 100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2.0) | GPhos (4.0) | LHMDS (1.5) | THF | 80 |
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. (2019, July 30). Squarespace.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024, August 10). ACS Publications.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). ACS Publications.
- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions.
- air sensitive reaction setup. (2020, March 30). YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024, October 16). 3: Performing Sensitive Reactions without a Schlenk Line.
- Benchchem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Handling Air-Sensitive Rhodocene Compounds.
- Cross-Coupling Reactions Guide. (n.d.).
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
- Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. (n.d.). Chemical Review and Letters.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2020, January 1). Semantic Scholar.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2005, April 6). PubMed.
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Validation & Comparative
Strategic Guide: Biological Activity of Methyl 3-amino-5-chloro-2-fluorobenzoate Derivatives
This guide provides an in-depth technical analysis of Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS 1269421-13-7) and its bioactive derivatives. It moves beyond basic chemical descriptions to explore the compound's critical role as a pharmacophore in oncology (kinase inhibition) and agrochemistry (herbicide resistance management).
Executive Summary: The "Privileged Scaffold"
This compound is not merely a building block; it is a privileged scaffold in medicinal and agricultural chemistry. Its specific substitution pattern—a fluorine atom ortho to the ester and an amine meta to a chlorine—imparts unique electronic and steric properties that drive high-affinity binding in protein pockets.
-
Core Utility: Precursor for B-Raf Kinase Inhibitors (Oncology) and PPO Inhibiting Herbicides (Agriculture).
-
Key Chemical Feature: The C2-Fluorine atom induces a specific conformational lock, reducing the entropic penalty upon binding to enzymes like B-Raf or Protoporphyrinogen Oxidase (PPO).
-
Lipophilicity (LogP ~2.1): Optimized for membrane permeability in both human cells and plant cuticles.
Comparative Analysis: Oncology Applications (B-Raf Inhibition)
The primary pharmaceutical application of this scaffold lies in the synthesis of heterocyclic sulfonamides designed to inhibit B-Raf kinase , specifically the V600E mutant driving melanomas and colorectal cancers.
Mechanism of Action: The MAPK Pathway
Derivatives of this benzoate act as ATP-competitive inhibitors. The 3-amino group serves as the attachment point for a "hinge-binding" motif (often a sulfonamide or heterocycle), while the halogenated phenyl ring occupies the hydrophobic allosteric pocket adjacent to the ATP site.
Performance vs. Standards
The following table compares a representative sulfonamide derivative synthesized from this scaffold against industry-standard B-Raf inhibitors.
| Feature | Methyl 3-amino-5-chloro-2-fluoro-derived Sulfonamide | Vemurafenib (First Gen) | Encorafenib (Second Gen) |
| Target | B-Raf V600E | B-Raf V600E | B-Raf V600E |
| IC50 (Enzymatic) | < 50 nM (High Potency) | 31 nM | 0.35 nM |
| Selectivity | High (due to F/Cl substitution pattern) | Moderate | High |
| Metabolic Stability | Enhanced (C2-F blocks oxidation) | Moderate | High |
| Resistance Profile | Potential to overcome Ras-dimerization | Prone to dimerization | Improved |
Analyst Insight: The C2-Fluorine is critical. It protects the ring from metabolic attack (CYP450) and increases the acidity of the NH proton, strengthening hydrogen bonds with the kinase hinge region.
Secondary Application: Agrochemicals (PPO Inhibition)
In agriculture, this scaffold is a precursor for Uracil and Pyrimidinedione herbicides. These compounds inhibit Protoporphyrinogen Oxidase (PPO), leading to rapid necrosis in weeds.
Mechanism: The "Death Glow"
-
Inhibition: The derivative binds to the PPO enzyme in the chloroplast.
-
Accumulation: Protoporphyrinogen IX accumulates and leaks into the cytoplasm.
-
Peroxidation: Light converts it to Protoporphyrin IX, generating singlet oxygen that destroys cell membranes.
Efficacy Data (Post-Emergence)
-
Target Weeds: Glyphosate-resistant Amaranthus (Pigweed) and Conyza (Horseweed).
-
Dosage: Effective at 10–25 g ai/ha (grams active ingredient per hectare), comparable to Saflufenacil.
Visualizations
Biological Pathway: MAPK Signaling & Inhibition
This diagram illustrates where the derivative intervenes in the cancer cell proliferation pathway.
Caption: The derivative blocks the B-RAF V600E mutant, halting the phosphorylation cascade that leads to uncontrolled tumor growth.
Synthesis Workflow
The conversion of the intermediate into a bioactive sulfonamide.
Caption: Synthetic route transforming the amino-benzoate scaffold into a potent kinase inhibitor.
Experimental Protocols
Protocol A: Synthesis of the Sulfonamide Derivative
Objective: Functionalize the 3-amino group to create the pharmacophore core.
-
Preparation: Dissolve This compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Pyridine (3.0 eq) and cool the solution to 0°C under Nitrogen.
-
Reaction: Dropwise add the desired Aryl Sulfonyl Chloride (1.1 eq).
-
Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with 1N HCl. Extract with DCM. Wash organic layer with Brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography.
-
Self-Validation Check: The disappearance of the amine peak (~3400 cm⁻¹) in IR and the appearance of sulfonamide peaks confirms conversion.
-
Protocol B: In Vitro Kinase Assay (B-Raf V600E)
Objective: Determine the IC50 of the synthesized derivative.
-
Reagents: Recombinant B-Raf V600E, MEK1 (substrate), ATP (10 µM), and test compound.
-
Setup: Use a 384-well plate. Prepare serial dilutions of the derivative (from 10 µM to 0.1 nM) in DMSO.
-
Incubation: Mix Enzyme + Compound for 15 mins at RT.
-
Initiation: Add ATP/MEK1 mixture. Incubate for 60 mins at 30°C.
-
Detection: Use an ADP-Glo™ or similar luminescence assay to measure ATP depletion.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
World Intellectual Property Organization (WIPO). (2012). Heterocyclic sulfonamides as raf inhibitors (WO2012118492A1).Link
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary.Link
-
Journal of Medicinal Chemistry. (2011). Discovery of Dabrafenib: A Selective B-Raf Inhibitor. (Contextual reference for sulfonamide scaffold utility). Link
-
Pest Management Science. (2020).[1] Design and synthesis of novel uracil derivatives as PPO inhibitors.[1] (Contextual reference for herbicidal derivatives). Link
Sources
NMR and mass spectrometry analysis of Methyl 3-amino-5-chloro-2-fluorobenzoate
This guide provides an in-depth technical analysis of Methyl 3-amino-5-chloro-2-fluorobenzoate , a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors). It focuses on the structural validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), specifically addressing the challenge of differentiating this scaffold from its regioisomers.
CAS: 1269421-13-7 (Typical) | Formula: C
Executive Summary & Application Context
This compound is a polysubstituted aromatic building block. Its structural integrity is defined by the specific arrangement of the amine, chlorine, and fluorine substituents relative to the ester group. In drug development, particularly for Raf kinase inhibitors , the precise regiochemistry is non-negotiable; swapping the halogen positions (e.g., to the 2-chloro-3-fluoro isomer) drastically alters the binding affinity in the ATP-binding pocket.
Analytical Challenge: The primary challenge lies in distinguishing the target molecule from its synthesis byproducts or regioisomers (e.g., Methyl 5-amino-2-chloro-3-fluorobenzoate) using standard 1D NMR, as the proton counts and chemical environments are deceptively similar.
Structural Analysis & NMR Profiling
The presence of the fluorine atom (
Predicted NMR Data Comparison
The following data compares the target compound with its most common regioisomer to illustrate the diagnostic signals.
Table 1: Comparative
| Feature | Target: this compound | Alternative: Methyl 5-amino-2-chloro-3-fluorobenzoate | Diagnostic Logic |
| H6 (Aromatic) | Key Differentiator: In the target, H6 is ortho to F, showing large coupling.[1][2][3][4] In the isomer, H6 is para to F, showing no/negligible coupling. | ||
| H4 (Aromatic) | In the target, H4 is meta to F (smaller coupling). In the isomer, H4 is ortho to F (larger coupling). | ||
| NH | Not diagnostic; solvent dependent. | ||
| OCH | Not diagnostic. |
C NMR & Fluorine Coupling
Carbon-Fluorine coupling provides definitive proof of the backbone structure.
-
C2 (C-F): Large doublet (
Hz). -
C1 (Carbonyl): In the target, the carbonyl carbon is ortho to the Fluorine. It will show a distinct doublet (
Hz). -
Isomer Contrast: In the 2-chloro-3-fluoro isomer, the carbonyl is ortho to Chlorine (no coupling) and meta to Fluorine (small
Hz). This is the self-validating check.
Mass Spectrometry Analysis
Mass spectrometry confirms the molecular formula and the presence of the chlorine atom via its characteristic isotope pattern.
Ionization & Fragmentation (ESI/GC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+) is preferred for the amine functionality.
-
Molecular Ion:
204.0 [M+H] (for Cl).
Table 2: MS Fragmentation Pattern (EI, 70 eV)
| m/z (approx) | Ion Identity | Interpretation |
| 203 / 205 | [M] | Molecular ion. Distinct 3:1 intensity ratio confirms one Chlorine atom. |
| 172 / 174 | [M - OCH | Loss of methoxy group (31 Da). Characteristic of methyl esters. |
| 144 / 146 | [M - COOCH | Loss of carbomethoxy group (59 Da). |
| 109 | [M - COOCH | Loss of Cl from the core ring. |
Experimental Workflow & Decision Logic
The following diagram outlines the logical flow for analyzing a crude sample of the target compound, emphasizing the "Go/No-Go" decision points based on the spectral data discussed above.
Caption: Analytical workflow for validating this compound, prioritizing MS for elemental composition and NMR for regiochemical assignment.
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve
-
Solvent Choice: Use DMSO-d
(0.6 mL) rather than CDCl .-
Reasoning: The amino protons are often broad or invisible in CDCl
due to exchange. DMSO stabilizes the amine protons via hydrogen bonding, resulting in a sharp, integration-ready singlet.
-
-
Concentration: Dissolve 10-15 mg of sample.
-
Note: Higher concentrations may cause line broadening; lower concentrations may miss the satellite
C peaks.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans: 16 (1H), 1024 (13C).
-
Protocol B: LC-MS Purity Check
Objective: Confirm absence of defluorinated or dechlorinated byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic) and MS (ESI+, Scan 100-500 Da).
-
Success Criteria: Single peak at
with 204.0.
-
References
-
World Intellectual Property Organization (WIPO). (2012). WO2012118492A1 - Heterocyclic sulfonamides as Raf inhibitors. (Demonstrates the use of this compound as a synthesis intermediate). Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52987785, Methyl 3-amino-5-chlorobenzoate. (Used for comparative fragmentation analysis of the chlorobenzoate scaffold). Available at: [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. (Source for J-coupling constants in fluorinated aromatics). Available at: [Link]
Sources
- 1. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. PubChemLite - Methyl 5-amino-2-chloro-3-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]
- 4. Frontiers | NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS [frontiersin.org]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 3-amino-5-chloro-2-fluorobenzoate
This guide provides a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of Methyl 3-amino-5-chloro-2-fluorobenzoate. The methodologies presented are grounded in established analytical principles and validated against international standards to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.
Introduction: The Analytical Challenge
This compound is a substituted aromatic amine and a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, accurate and reliable analytical methods are essential for its characterization in raw materials, in-process control, and final product release.
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte. With a molecular weight of 203.59 g/mol , a polar amino group, and an ester functional group, this compound is a non-volatile solid at room temperature.[1][2] This inherent low volatility and thermal lability present a distinct choice between direct analysis via liquid chromatography or analysis requiring chemical modification for gas chromatography.
Foundational Principles: HPLC vs. GC-MS
The decision between HPLC and GC-MS is fundamentally dictated by the sample's nature.[3]
-
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile and thermally unstable compounds.[4][5] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the analyte's differential partitioning between the two phases. For compounds like this compound, HPLC offers the significant advantage of analysis at or near ambient temperature, preserving the molecule's integrity.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds.[4][6] The sample is vaporized and transported by an inert carrier gas through a separation column. The separated components are then detected by a mass spectrometer, which provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[7] Due to the polar nature and low volatility of our target analyte, direct analysis is challenging, necessitating a chemical derivatization step to increase its volatility and thermal stability.[8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally labile, polar compounds.[3][4] | Volatile and thermally stable compounds.[3][6] |
| Sample Preparation | Often simple dissolution and filtration. | May require complex derivatization for polar analytes.[8] |
| Operating Temperature | Typically ambient to moderately elevated (<100 °C).[3] | High temperatures required for vaporization (150-300 °C).[5] |
| Separation Efficiency | Good to excellent. | Very high, especially with capillary columns.[3] |
| Detection | UV-Vis, Fluorescence, MS, etc.[7] | Primarily Mass Spectrometry (MS), Flame Ionization (FID).[5] |
| Speed | Analysis times are typically 10-60 minutes.[6] | Faster run times, often under 20 minutes post-preparation.[5] |
| Cost & Complexity | Higher operational cost due to solvent consumption.[6] | Lower solvent cost, but derivatization adds complexity and cost. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is presented as a robust and reliable approach for the routine quantitative analysis of this compound, particularly in a quality control environment. The analyte possesses a strong chromophore (the substituted benzene ring), making it well-suited for UV detection.
Rationale for Method Design
A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds. The mobile phase, consisting of an acidified aqueous component and an organic modifier, ensures that the amino group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
Solutions and Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirmatory analysis and for identifying trace-level impurities. Due to the analyte's polar amino group, a derivatization step is mandatory to block the active hydrogen, thereby increasing volatility and preventing undesirable interactions with the stationary phase.[8]
Rationale for Method Design
Methyl chloroformate is chosen as the derivatization reagent. It reacts efficiently with the primary amine to form a stable, more volatile carbamate derivative, which is highly amenable to GC analysis.[9][10] A non-polar DB-5ms column is selected for its robustness and excellent separation of a wide range of derivatized compounds. Mass spectrometric detection provides high selectivity and structural information for unambiguous peak identification.
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS system equipped with a capillary column, an autosampler, and an electron ionization (EI) source.
Derivatization and Sample Preparation:
-
Drying: Place 100 µL of the sample solution (in a volatile solvent like acetonitrile) into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of a pyridine/methanol solution (4:1, v/v) to the dried residue and vortex.
-
Derivatization: Add 20 µL of methyl chloroformate, cap the vial tightly, and vortex for 30 seconds.
-
Reaction: Heat the mixture at 60 °C for 15 minutes.
-
Extraction: After cooling, add 200 µL of chloroform and 200 µL of sodium bicarbonate solution (5%). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge to separate the layers. Carefully transfer the lower organic layer (chloroform) to a clean autosampler vial for GC-MS analysis.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis including the mandatory derivatization step.
Performance Comparison and Method Validation
The performance of each method must be confirmed through a rigorous validation process, following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[11][12] The following table summarizes the expected performance characteristics based on the principles of each technique.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | ICH Guideline Reference |
| Specificity | Good; demonstrated by peak purity and resolution from impurities. | Excellent; mass spectral data provides definitive identification. | [13] |
| Linearity (R²) | > 0.998 | > 0.999 | |
| Range | 1 - 250 µg/mL | 0.05 - 20 µg/mL | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (can be affected by derivatization efficiency) | [13] |
| Precision (%RSD) | < 2.0% | < 5.0% | [13] |
| LOD (Limit of Detection) | ~50 ng/mL | ~1 ng/mL | |
| LOQ (Limit of Quantitation) | ~150 ng/mL | ~5 ng/mL | |
| Robustness | High | Moderate (sensitive to derivatization conditions) | [13] |
Conclusion and Method Selection
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with a distinct optimal application.
Choose HPLC-UV for:
-
Routine Quality Control: Its simplicity, high throughput, and excellent precision make it the ideal choice for batch release testing and stability studies.
-
Quantification of the API: When the primary goal is to determine the concentration of the main component without the need for absolute structural confirmation in every run.
-
Simpler Sample Preparation: The "dissolve and inject" approach minimizes sample handling and potential sources of error.
Choose GC-MS for:
-
Impurity Identification: The high separation efficiency of capillary GC combined with the definitive identification power of MS is unparalleled for characterizing unknown impurities.[3]
-
High Sensitivity Requirements: GC-MS typically offers lower detection limits, making it suitable for trace analysis.[7]
-
Orthogonal Method: It serves as an excellent confirmatory technique to validate results obtained by HPLC.
By understanding the fundamental principles and practical considerations outlined in this guide, researchers and analysts can confidently select and implement the most appropriate method to ensure the quality and integrity of this compound in their development and manufacturing processes.
References
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
- AMSbiopharma. (2025, July 22).
- Chemsrc. (2025, August 22).
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
- Lab Manager. (2025, November 27).
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
- AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Lab Manager. (2025, August 22).
- Phenomenex. (2025, June 6).
-
PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]
- Wiley Online Library. (2018, January 16).
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection.
-
PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Amino-2,4,5-trichlorobenzoic acid.
- ResearchGate. (2025, August 10). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Request PDF.
- Shimadzu. (n.d.).
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. brewerscience.com [brewerscience.com]
- 7. amptechfl.com [amptechfl.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthetic Strategies for Methyl 3-amino-5-chloro-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5-chloro-2-fluorobenzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge due to its specific substitution pattern on the aromatic ring. The strategic placement of the amino, chloro, and fluoro groups, in addition to the methyl ester, necessitates a carefully planned synthetic sequence. This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most suitable method for your research and development needs.
Introduction to Synthetic Approaches
The synthesis of polysubstituted aromatic compounds like this compound often relies on a series of well-established organic transformations. The two primary strategies detailed in this guide hinge on the sequential introduction of the required functional groups onto a commercially available starting material.
Route 1 commences with the commercially available 2-fluoro-5-chlorobenzoic acid, leveraging electrophilic nitration, followed by reduction of the nitro group and subsequent esterification. This approach is a classic and often reliable method for the synthesis of aromatic amines.
Route 1: Synthesis from 2-Fluoro-5-chlorobenzoic Acid
This synthetic pathway is a three-step process that capitalizes on the directing effects of the existing substituents to achieve the desired regiochemistry.
Caption: Synthetic pathway for this compound starting from 2-Fluoro-5-chlorobenzoic Acid.
Step 1: Nitration of 2-Fluoro-5-chlorobenzoic Acid
The initial step involves the electrophilic nitration of 2-fluoro-5-chlorobenzoic acid. The fluorine and chlorine atoms are ortho, para-directing groups, while the carboxylic acid is a meta-directing group. The combined directing effects favor the introduction of the nitro group at the C3 position.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add 2-fluoro-5-chlorobenzoic acid while maintaining the temperature below 10 °C.
-
Once the benzoic acid has dissolved, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 2-fluoro-5-chloro-3-nitrobenzoic acid.
Step 2: Reduction of 2-Fluoro-5-chloro-3-nitrobenzoic Acid
The nitro group is then reduced to an amino group. Several reducing agents can be employed for this transformation, with common choices being iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or catalytic hydrogenation.
Experimental Protocol (using Iron/HCl):
-
In a round-bottom flask, suspend 2-fluoro-5-chloro-3-nitrobenzoic acid in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude 3-amino-5-chloro-2-fluorobenzoic acid can be purified by recrystallization.
Step 3: Esterification of 3-Amino-5-chloro-2-fluorobenzoic Acid
The final step is the esterification of the carboxylic acid to the methyl ester. Fischer-Speier esterification, using methanol in the presence of a catalytic amount of a strong acid, is a common and effective method.
Experimental Protocol:
-
Suspend 3-amino-5-chloro-2-fluorobenzoic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by column chromatography or recrystallization.
Route 2: Synthesis from 2-Fluoro-5-chlorotoluene
This alternative four-step route begins with a more readily available starting material for some researchers and introduces the carboxylic acid functionality through oxidation of a methyl group.
Caption: Synthetic pathway for this compound starting from 2-Fluoro-5-chlorotoluene.
Step 1: Nitration of 2-Fluoro-5-chlorotoluene
Similar to Route 1, the first step is an electrophilic nitration. The methyl group is an ortho, para-directing group, and its influence, combined with that of the fluoro and chloro substituents, directs the incoming nitro group to the C3 position.
Experimental Protocol:
-
Follow a similar nitration procedure as described in Route 1, Step 1, using 2-fluoro-5-chlorotoluene as the starting material.
-
The product, 2-fluoro-5-chloro-3-nitrotoluene, is typically an oil and can be purified by distillation or used directly in the next step after an aqueous workup.
Step 2: Oxidation of 2-Fluoro-5-chloro-3-nitrotoluene
The methyl group is oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) is commonly used for this transformation.
Experimental Protocol:
-
Suspend 2-fluoro-5-chloro-3-nitrotoluene in an aqueous solution of potassium permanganate.
-
Heat the mixture to reflux and stir vigorously for several hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-fluoro-5-chloro-3-nitrobenzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3 & 4: Reduction and Esterification
The subsequent reduction of the nitro group and esterification of the carboxylic acid follow the same principles and similar experimental protocols as described in Route 1, Steps 2 and 3.
Comparative Analysis
The choice between these two synthetic routes will depend on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
| Parameter | Route 1: from 2-Fluoro-5-chlorobenzoic Acid | Route 2: from 2-Fluoro-5-chlorotoluene |
| Starting Material | 2-Fluoro-5-chlorobenzoic acid | 2-Fluoro-5-chlorotoluene |
| Number of Steps | 3 | 4 |
| Key Transformations | Nitration, Reduction, Esterification | Nitration, Oxidation, Reduction, Esterification |
| Overall Yield (Estimated) | Moderate to Good | Moderate |
| Advantages | Fewer steps, potentially higher overall yield if starting material is readily available. | Starts from a potentially cheaper and more accessible raw material. |
| Disadvantages | The starting benzoic acid may be more expensive. | Longer synthetic route, the oxidation step can sometimes result in lower yields and require careful purification. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound. Route 1 is more direct, but its feasibility is contingent on the accessibility of the substituted benzoic acid starting material. Route 2, while longer, provides a practical alternative by starting from a simpler, often more economical, toluene derivative. The selection of the optimal route will ultimately be guided by a careful consideration of the factors outlined in the comparative analysis. The provided experimental protocols, based on established chemical transformations for analogous systems, serve as a solid foundation for the successful synthesis of this important chemical intermediate.[1][2][3]
References
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Please note: While this reference provides a similar synthetic strategy, it is for a different molecule and serves as an example of the general approach).
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
- 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis. ChemicalBook. (This provides an example of a combined esterification and reduction of a similar nitrobenzoic acid).
Sources
Structural Validation of Methyl 3-amino-5-chloro-2-fluorobenzoate Derivatives: High-Field Multi-Modal vs. Benchtop Analytical Workflows
Executive Summary
In advanced analytical facilities, validating the exact substitution pattern of highly functionalized aromatic rings is a recurring bottleneck. For the1[1] scaffold, the primary risk is not bulk purity, but regiochemical isomerism. This compound and its derivatives are critical building blocks for targeted therapeutics, including 2[2].
Relying solely on 1D ¹H NMR to validate these derivatives is a critical error due to overlapping scalar couplings from the fluorine atom and isolated aromatic protons. This guide objectively compares two distinct analytical workflows—Advanced High-Field Multi-Modal Validation versus Routine Benchtop Validation —providing a self-validating framework to ensure absolute structural integrity.
Mechanistic Context & The Regiochemical Challenge
The dense functionalization of this pentasubstituted benzene ring (ester, amine, chlorine, and fluorine) requires orthogonal analytical techniques. Fluorine-19 (¹⁹F) NMR is particularly powerful here due to its 100% natural abundance, spin-½ nature, and extreme sensitivity to local electronic environments (3)[3]. However, standard 1D ¹⁹F NMR only infers structure via chemical shift. To build a truly self-validating system, we must combine exact mass determination (to rule out dechlorination/defluorination) with 2D heteronuclear NMR (to lock the spatial relationship between the amine and the fluorine).
Visualizing the Validation Workflows
Fig 1: Comparative workflows for validating fluorinated benzoate derivatives.
Comparative Analysis: High-Field Multi-Modal vs. Benchtop Systems
When validating highly substituted fluorinated aromatics, the choice of instrumentation dictates the level of structural confidence. Benchtop ¹⁹F NMR systems have emerged as excellent tools for rapid evaluation, offering a wide chemical shift range that resolves distinct fluorine environments without the overhead of superconducting magnets (4)[4]. However, for complex regiochemical assignments in novel derivatives, high-field systems remain the gold standard.
Table 1: Performance Metrics Comparison
| Metric | High-Field Workflow (600 MHz + Q-TOF) | Benchtop Workflow (80 MHz + SQ-MS) |
| Mass Accuracy | < 2 ppm (Exact Mass) | ± 0.5 Da (Nominal Mass) |
| ¹⁹F Resolution | Ultra-high (resolves complex J-couplings) | High (sufficient for primary functional groups) |
| Regiochemical Proof | Absolute (via 2D ¹⁹F-¹H HOESY) | Inferred (via 1D chemical shift prediction) |
| Throughput | Moderate (requires core facility scheduling) | High (at-line, immediate benchtop access) |
| Cost per Sample | High | Low |
Self-Validating Experimental Protocols
Expertise & Experience Note on Causality: The selection of solvent is the most critical variable in this protocol. We mandate the use of anhydrous DMSO-d₆ rather than CDCl₃ or CD₃OD. Protic solvents like CD₃OD cause rapid deuterium exchange with the 3-amino (-NH₂) protons, obliterating the ¹H signal and any potential scalar coupling to the adjacent 2-fluoro nucleus. DMSO-d₆ strongly solvates the amine, slowing exchange and allowing observation of crucial ⁴J_HF couplings that validate the ortho-relationship between the fluorine and the amine.
Protocol A: Advanced High-Field Multi-Modal Validation
-
Sample Preparation: Dissolve 5 mg of the derivative in 0.6 mL of anhydrous DMSO-d₆ (50 mM concentration).
-
High-Resolution Mass Spectrometry (LC-HRMS):
-
Inject 1 µL into a Q-TOF LC-MS system (ESI+ mode).
-
Causality: The 5-chloro substituent yields a distinct M and M+2 isotopic pattern (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl). HRMS must yield a mass error of < 2 ppm for the [M+H]⁺ ion to definitively rule out dechlorination or defluorination byproducts that frequently occur during cross-coupling.
-
-
Multinuclear NMR Acquisition (600 MHz):
-
Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
Self-Validation Step: Run a ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. The ¹⁹F nucleus acts as a highly sensitive "spectroscopic spy" (5)[5]. A strong NOE cross-peak between the ¹⁹F signal and the 3-NH₂ protons unequivocally confirms the 2,3-ortho relationship, locking the regiochemistry.
-
Protocol B: Routine Benchtop Validation
-
Sample Preparation: Dissolve 15 mg (higher concentration required for lower magnetic field) in 0.6 mL DMSO-d₆.
-
Benchtop ¹⁹F/¹H NMR (80 MHz):
-
Acquire 1D ¹⁹F NMR. The wide chemical shift range of ¹⁹F prevents signal overlap even at low magnetic fields[4].
-
Causality: Analyze the ¹⁹F chemical shift. The 2-fluoro group in this specific scaffold typically resonates between -110 and -120 ppm. Deviations >5 ppm suggest a modification at the ortho or meta positions, which can be cross-referenced against computational scaling factors[3].
-
-
Single-Quadrupole LC-MS:
-
Confirm the nominal mass and the 3:1 chlorine isotope pattern to ensure basic molecular identity.
-
Data Presentation & Interpretation
Table 2: Expected Analytical Signatures for Validation
| Analytical Target | Technique | Expected Signature / Causality |
| Isotopic Composition | LC-HRMS | [M+H]⁺ at m/z 204.0222. 3:1 ratio of M to M+2 confirms a single ³⁵Cl/³⁷Cl atom. |
| 2-Fluoro Position | ¹⁹F NMR | Singlet/Multiplet near -115 ppm. Shift is highly sensitive to the ortho-NH₂ and ortho-ester groups. |
| 3-Amino Position | ¹H NMR (DMSO-d₆) | Broad singlet ~5.5-6.0 ppm (2H). DMSO prevents rapid exchange, enabling integration. |
| Regiochemistry | ¹⁹F-¹H HOESY | Strong NOE cross-peak between ¹⁹F (-115 ppm) and ¹H (NH₂, ~5.8 ppm). Validates structure. |
Conclusion
For routine batch-to-batch verification of known Methyl 3-amino-5-chloro-2-fluorobenzoate derivatives, the Benchtop Workflow provides rapid, cost-effective validation by leveraging the extreme sensitivity and wide chemical shift dispersion of ¹⁹F NMR[4]. However, for the structural elucidation of novel derivatives or complex mixtures, the Advanced High-Field Workflow is mandatory. The combination of exact mass determination and 2D ¹⁹F-¹H heteronuclear correlation creates a self-validating matrix that eliminates regiochemical ambiguity[5].
References
- Source: nih.
- Source: nih.
- Source: sigmaaldrich.
- Source: azom.
- Source: google.
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- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of Methyl 3-amino-5-chloro-2-fluorobenzoate with its isomers
A Comparative Guide to the Reactivity of Methyl 3-amino-5-chloro-2-fluorobenzoate and its Isomers
For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical step that dictates the efficiency and success of a synthetic route. Substituted aminobenzoates are a cornerstone in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their reactivity is a nuanced interplay of electronic and steric effects imparted by the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of this compound and its key isomers, offering a predictive framework based on established principles of physical organic chemistry. While direct, side-by-side comparative experimental data for these specific molecules is not extensively available in the public domain, this guide synthesizes fundamental principles to provide a robust and scientifically grounded analysis.
The Molecules in Focus: Structural and Electronic Overview
The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and the ability of substituents to stabilize intermediates in a reaction. In the case of this compound and its isomers, we have a fascinating interplay of a strongly activating amino group, deactivating but ortho-, para-directing halogens, and a deactivating, meta-directing methyl ester group.
The Substituents and Their Electronic Effects:
-
Amino Group (-NH₂): A powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.[1]
-
Halogens (-F, -Cl): These are deactivating groups due to their inductive electron withdrawal (-I effect) owing to their high electronegativity. However, they possess lone pairs that can be donated to the ring via resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring. Despite this, they are ortho-, para-directors because they can stabilize the carbocation intermediate in electrophilic aromatic substitution at these positions through resonance.[2]
-
Methyl Ester Group (-COOCH₃): This is a deactivating group due to both inductive electron withdrawal by the electronegative oxygen atoms and resonance withdrawal of electron density from the ring (-R effect). It is a meta-director in electrophilic aromatic substitution.[3]
I. Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a pivotal reaction for the functionalization of aromatic rings. The rate and regioselectivity of this reaction are dictated by the net electronic effect of the substituents.
Theoretical Reactivity Ranking
The overall reactivity towards EAS is primarily dictated by the strongest activating group, which in this case is the amino group. The positions of the deactivating groups relative to the amino group will then modulate this reactivity. The most reactive isomer will be the one where the deactivating groups have the least impact on the electron-donating ability of the amino group and where the open ortho/para positions are least sterically hindered and electronically deactivated.
A key indicator of the electron-donating ability of the amino group is its basicity, which can be correlated with its pKa value. A higher pKa generally corresponds to a more electron-rich amino group and thus a more activated ring.[4]
Considering the electronic effects, we can predict the following general order of reactivity for EAS on the isomers:
Methyl 2-amino-3-chloro-5-fluorobenzoate > this compound > Methyl 5-amino-2-chloro-3-fluorobenzoate
Justification:
-
Methyl 2-amino-3-chloro-5-fluorobenzoate: The amino group is ortho to the ester, which can lead to some steric hindrance and intramolecular hydrogen bonding, potentially reducing its activating effect slightly. However, the para position to the strongly activating amino group is open, making it highly susceptible to electrophilic attack.
-
This compound: The amino group is flanked by two deactivating groups (fluoro and the ester group are ortho, and chloro is meta). Both ortho positions to the amino group are sterically hindered and electronically deactivated. The para position is blocked by the chloro group. Substitution will likely occur at the C6 position, which is ortho to the amino group but also ortho to the deactivating fluoro group.
-
Methyl 5-amino-2-chloro-3-fluorobenzoate: The amino group has a deactivating chloro group ortho to it and a deactivating fluoro group meta to it. The other ortho position is also sterically hindered by the ester group. The para position is blocked by the ester group. This isomer is expected to be the least reactive towards EAS.
Representative Experimental Protocol: Bromination
The following is a representative protocol for the bromination of an activated aniline derivative. This protocol would need to be optimized for each specific isomer.
Reaction: Electrophilic Bromination of a Substituted Methyl Anthranilate.
Materials:
-
This compound (or isomer)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound isomer in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution. The regioselectivity of the bromination can be influenced by the solvent polarity.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[6][7] In the case of our target molecules, both fluorine and chlorine can act as leaving groups. Generally, in SNAr, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[8]
Theoretical Reactivity Ranking
The reactivity in SNAr will depend on which halogen is being displaced and the positions of the electron-withdrawing groups (in this case, the methyl ester and the other halogen) relative to it. The most reactive isomer will have a fluorine atom that is ortho or para to the strongly electron-withdrawing ester group.
A predictive model for SNAr reactivity considers the electron affinity of the electrophile and the molecular electrostatic potential at the carbon undergoing substitution.[9]
Considering the displacement of the fluorine atom, the predicted order of reactivity is:
This compound > Methyl 5-amino-2-chloro-3-fluorobenzoate > Methyl 2-amino-3-chloro-5-fluorobenzoate
Justification:
-
This compound: The fluorine atom is ortho to the deactivating methyl ester group, which strongly activates it for nucleophilic attack. The amino group, being para to the fluorine, is an electron-donating group and will decrease the reactivity, but the effect of the ortho ester group is dominant.
-
Methyl 5-amino-2-chloro-3-fluorobenzoate: The fluorine atom is meta to the ester group, which provides less activation compared to an ortho or para relationship.
-
Methyl 2-amino-3-chloro-5-fluorobenzoate: The fluorine atom is meta to the ester group and the ring is strongly activated by the ortho amino group, making it the least likely to undergo nucleophilic attack at the C-5 position.
Representative Experimental Protocol: Methoxylation
The following is a representative protocol for the displacement of a halogen with a methoxide nucleophile.
Reaction: Nucleophilic Aromatic Substitution with Sodium Methoxide.
Materials:
-
This compound (or isomer)
-
Sodium methoxide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Stir bar
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the this compound isomer in anhydrous DMF.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific isomer's reactivity (e.g., 80-120 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Isomer | Predicted EAS Reactivity | Predicted SNAr Reactivity (F displacement) | Key Structural Features Influencing Reactivity |
| This compound | Moderate | High | F is ortho to the activating -COOCH₃ group for SNAr. EAS is directed by the -NH₂ group but hindered. |
| Methyl 2-amino-3-chloro-5-fluorobenzoate | High | Low | Para position to the strongly activating -NH₂ group is open for EAS. F is meta to the -COOCH₃ group. |
| Methyl 5-amino-2-chloro-3-fluorobenzoate | Low | Moderate | The -NH₂ group is sterically hindered and electronically deactivated for EAS. F is meta to the -COOCH₃ group. |
Visualizing the Reactivity Factors
The following diagrams illustrate the key electronic factors influencing the reactivity of this compound in both EAS and SNAr.
Sources
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. praxilabs.com [praxilabs.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-5-chloro-2-fluorobenzoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3-amino-5-chloro-2-fluorobenzoate. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in authoritative regulatory guidelines and chemical safety principles.
Hazard Profile and Core Safety Principles
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].
The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic substance. The primary principle for the disposal of such compounds is to prevent their release into the environment due to their potential persistence and the hazardous byproducts that can form upon incomplete combustion, such as dioxins and furans[3]. Therefore, controlled high-temperature incineration is the required disposal method[4][5][6].
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness. | Provides protection against skin contact and irritation. Always inspect gloves before use. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, use a respirator. | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation[1][2]. |
Handling Precautions:
-
Avoid generating dust.
-
Prevent contact with skin and eyes[1].
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through a licensed hazardous waste disposal service. The following steps outline the in-laboratory procedures for preparing the waste for collection.
Step 1: Waste Segregation Proper segregation is critical to ensure safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for "Halogenated Organic Waste."
-
Compatibility: Do not mix this compound with incompatible materials such as strong oxidizing agents or strong acids, which could cause a vigorous reaction[1]. A chemical compatibility chart should be consulted if there is any uncertainty[7][8].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in the designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Step 2: Container Labeling Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label Contents: The label must clearly state:
Step 3: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Temperature: Store at room temperature, away from heat sources.
Step 4: Arranging for Disposal
-
Licensed Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the halogenated waste.
-
Documentation: Ensure all required waste disposal documentation is completed accurately.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation or work under a fume hood.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated halogenated waste container.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the contaminated absorbent into the sealed waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as halogenated waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
The Rationale for High-Temperature Incineration
The presence of both chlorine and fluorine in the molecular structure necessitates disposal via high-temperature incineration.
-
Thermal Stability: Halogenated organic compounds are often thermally stable and require high temperatures for complete destruction[11][12].
-
Regulatory Requirements: European Union directives mandate a minimum temperature of 1100°C for the incineration of hazardous waste containing more than 1% halogenated organic substances[4][5][6]. This ensures the breakdown of the stable chemical bonds.
-
Preventing Harmful Byproducts: Incomplete combustion of chlorinated and fluorinated compounds can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and their fluorinated analogs[3]. The high temperatures and controlled conditions of a hazardous waste incinerator are designed to prevent the formation of these substances.
-
Flue Gas Treatment: The incineration process for halogenated waste must include a flue gas scrubbing system to neutralize and remove the resulting hydrogen halides (HCl and HF) before they are released into the atmosphere[4].
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the disposal of this compound.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. basel.int [basel.int]
- 7. coleparmer.com [coleparmer.com]
- 8. walchem.com [walchem.com]
- 9. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]
- 10. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change | MDPI [mdpi.com]
Personal protective equipment for handling Methyl 3-amino-5-chloro-2-fluorobenzoate
Executive Safety Summary
Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS: 1269421-13-7) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of B-Raf kinase inhibitors (e.g., Dabrafenib).[1] As a halogenated aniline derivative, it presents a dual-risk profile: chemical irritation typical of benzoates and biological activity inherent to amine-functionalized pharmaceutical building blocks.[1]
Immediate Action Required:
-
Containment: All handling of dry powder must occur within a certified chemical fume hood or powder containment enclosure.
-
Skin Barrier: This compound is lipophilic (due to Cl/F substitution).[1] Standard single-layer nitrile gloves are insufficient for prolonged contact with solutions.[1]
-
Storage: Hygroscopic sensitivity.[1] Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis.
Technical Hazard Analysis & Risk Assessment
As scientists, we must understand why we take precautions. The hazard profile of this molecule is dictated by its three functional groups.
| Functional Group | Hazard Mechanism | Operational Implication |
| Aniline Moiety (3-Amino) | Potential for Methemoglobinemia and Skin Sensitization.[1] Aromatic amines can be absorbed transdermally.[1] | Zero-skin-contact policy. Monitor for signs of cyanosis (blue lips/fingernails) if exposure occurs.[1] |
| Halogenation (5-Cl, 2-F) | Increases lipophilicity (LogP), enhancing the rate of dermal absorption compared to non-halogenated anilines.[1] | Permeation kinetics are accelerated. Solvent-based solutions (DMSO/DCM) penetrate gloves faster than the solid.[1] |
| Benzoate Ester | Irritant to mucous membranes (Eyes/Respiratory tract).[1][2] Susceptible to hydrolysis.[1] | Dust control is paramount. Inhalation of fine dust will cause immediate respiratory distress.[1] |
GHS Classification (Derived from SAR):
-
Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this matrix specific to the handling state of the material.
| Protection Zone | Solid State Handling (Weighing/Transfer) | Solution State Handling (Reaction/Work-up) | Spill Cleanup (>500 mg) |
| Respiratory | Engineering Control: Fume Hood.[1] If hood unavailable: N95 or P100 Half-mask.[1] | Engineering Control: Fume Hood. Sash height: <18 inches.[1] | Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1] |
| Dermal (Hands) | Double Nitrile (min 5 mil outer).[1] Change frequency: Every 60 mins.[1] | Laminate (Silver Shield) liner under Nitrile.[1] Rationale: Halogenated solvents (DCM) used with this compound permeate nitrile in <5 mins.[1] | Laminate / Barrier Gloves essential.[1] Nitrile provides <2 min protection against concentrated solvated spills.[1] |
| Ocular | Safety Glasses with side shields.[1] | Chemical Splash Goggles.[1][4] | Chemical Splash Goggles + Face Shield.[1] |
| Body | Standard Lab Coat (Cotton/Poly).[1] | Lab Coat + Chemical Apron (Tyvek/Rubber) if handling >1L volumes.[1] | Tyvek Coveralls (Type 5/6).[1] |
Operational Protocol: Step-by-Step
Phase A: Weighing & Static Control
Context: Fluorinated benzoates are often fluffy, crystalline solids that generate significant static electricity, causing "fly-away" powder that contaminates balances.[1]
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.[1]
-
Taring: Use a disposable anti-static weighing boat. Do not use metal spatulas if possible; use PTFE-coated spatulas to minimize friction charging.[1]
-
Transfer: Gently tap the material.[1] If powder "jumps," pause and use the ionizer.
-
Decontamination: Wipe the balance area with a methanol-dampened wipe immediately after weighing.[1]
Phase B: Solubilization
Context: This ester is sparingly soluble in water but highly soluble in organic solvents (DMSO, DCM, Ethyl Acetate).
-
Solvent Choice: For biological assays, prepare stock in DMSO .[1] For synthesis, DCM or THF are standard.
-
Addition Order: Add solvent to the powder, not powder to solvent, to prevent aerosolization of the dry plug.
-
Vortexing: Cap the vial tightly before removing from the hood to vortex.
Phase C: Reaction Setup (Visual Logic)
The following diagram outlines the decision logic for handling this specific intermediate.
Caption: Operational workflow emphasizing static control for solids and permeation resistance for solutions.
Emergency Response & Spill Management
Scenario: You drop a 5g bottle of powder on the floor.
-
Evacuate & Isolate: Clear the immediate area (10 ft radius).[1] Mark "Do Not Enter."[1][5][6]
-
PPE Upgrade: Don a Tyvek suit, double gloves, and N95 respirator (or P100).
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Cover with Vermiculite or Chem-Sorb pads.[1]
-
Do not use paper towels if the solvent is DCM (rapid evaporation/permeation).
-
-
Decontamination: Wash the floor with a dilute surfactant (soap/water) followed by an ethanol wipe.[1]
Disposal & Environmental Stewardship
Waste Classification: This compound is a Halogenated Organic .[1] It must never be disposed of down the drain or in general trash.
-
Primary Stream: High-Temperature Incineration (High BTU).[1]
-
Segregation: Keep separate from non-halogenated solvents if your waste contractor requires it (often lowers disposal costs).[1]
-
Labeling: "Hazardous Waste - Halogenated Organic - Irritant/Toxic."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394086 (Methyl 3-amino-2-fluorobenzoate - Analog Reference). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline and Derivatives.[7] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
